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  • Product: N-ethyl-1,2-oxazolidine-2-carboxamide
  • CAS: 1565489-61-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Applications of N-ethyl-1,2-oxazolidine-2-carboxamide

Executive Summary N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a specialized heterocyclic compound characterized by a 1,2-oxazolidine (isoxazolidine) core linked to an N-ethyl-substituted carboxamide moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a specialized heterocyclic compound characterized by a 1,2-oxazolidine (isoxazolidine) core linked to an N-ethyl-substituted carboxamide moiety. By effectively embedding a urea linkage within an oxygen-containing five-membered ring, this molecule serves as a conformationally restricted bioisostere. Isoxazolidines are widely recognized as privileged scaffolds in medicinal chemistry[1], offering unique hydrogen-bonding profiles and predictable metabolic lability. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and relevance in modern drug design.

Structural Architecture and Physicochemical Profile

The core of N-ethyl-1,2-oxazolidine-2-carboxamide features an N-O bond within a saturated five-membered ring. The secondary nitrogen at position 2 is functionalized with an ethyl isocyanate derivative, creating a cyclic urea analog. This structural motif dictates both its physical behavior and its interaction with biological targets. The compound has a monoisotopic mass of 144.08987 Da[2].

To facilitate advanced analytical workflows, particularly Ion Mobility-Mass Spectrometry (IM-MS), the predicted Collision Cross Section (CCS) values are summarized below. These metrics are critical for orthogonal validation during complex mixture analysis.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name N-ethyl-1,2-oxazolidine-2-carboxamide
CAS Number 1565489-61-3
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Monoisotopic Mass 144.08987 Da
InChIKey ACXDLATWGZUBGD-UHFFFAOYSA-N
Table 2: Predicted Ion Mobility-Mass Spectrometry (IM-MS) Collision Cross Sections (CCS)

Data derived from predictive CCSbase modeling[2].

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]+145.09715130.8
[M+Na]+167.07909136.5
[M-H]-143.08259133.1
[M+NH4]+162.12369150.8
[M+CH3COO]-203.10372173.1

Synthetic Methodology and Mechanistic Causality

The synthesis of substituted isoxazolidines is predominantly achieved via highly stereoselective 1,3-dipolar cycloaddition reactions. However, for the unsubstituted 1,2-oxazolidine core of this specific molecule, a direct alkylation followed by nucleophilic addition is standard practice.

The secondary nitrogen of the 1,2-oxazolidine ring is nucleophilic, but its reactivity is uniquely modulated by the adjacent oxygen atom (the


-effect), which raises the energy of the nitrogen's lone pair, making it highly reactive toward electrophiles like ethyl isocyanate.
Protocol 1: Synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide

Objective: To construct the N-ethyl urea moiety on the secondary amine of the 1,2-oxazolidine ring. Causality: The reaction is performed in an anhydrous, aprotic solvent to prevent the competitive hydrolysis of the highly electrophilic ethyl isocyanate. Low temperatures are utilized to control the exothermic nucleophilic addition and suppress unwanted side reactions.

  • Preparation: Dissolve 1,2-oxazolidine free base (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen (N₂) atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Add ethyl isocyanate (1.05 eq) dropwise over 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). A negative Ninhydrin stain confirms the complete consumption of the secondary amine.

  • Quenching & Purification: Quench the reaction with 1 mL of methanol to destroy any residual isocyanate. Concentrate under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Synthesis A 1-Bromo-3-chloropropane + N-Hydroxyurethane B Base-Mediated Cyclization A->B C N-Protected Isoxazolidine B->C SN2 Alkylation D Deprotection (Hydrolysis) C->D E Isoxazolidine (Free Base) D->E -CO2, -EtOH F Ethyl Isocyanate Addition E->F G N-ethyl-1,2-oxazolidine- 2-carboxamide F->G Nucleophilic Addition

Synthetic pathway for N-ethyl-1,2-oxazolidine-2-carboxamide via isocyanate addition.

Pharmacological Relevance in Drug Design

The carboxamide and urea derivatives of isoxazolidines have been explored as potent enzyme inhibitors, such as in the development of Factor Xa inhibitors where the amide moiety probes the S1 and S4 binding pockets[3]. The N-ethyl-1,2-oxazolidine-2-carboxamide structure provides a rigidified urea linkage. This rigidity forces the hydrogen bond donor (N-H) and acceptor (C=O) into a specific vector space, significantly lowering the entropic penalty upon binding to a target kinase or protease.

Furthermore, the 1,2-oxazolidine ring-fused lactam structure is a critical component in complex neurotoxins like saxitoxin, highlighting the profound biological relevance and receptor-binding capability of this heterocycle[4].

Reactivity Profile: Reductive Cleavage and Masked Functionality

A defining chemical property of the 1,2-oxazolidine ring is the lability of the N-O bond. With a relatively low bond dissociation energy (~55 kcal/mol), the ring can be selectively cleaved under reductive conditions. In drug development, this allows the isoxazolidine to act as a "masked" 1,3-amino alcohol, which can be triggered to release an active pharmacophore in vivo or during late-stage complex synthesis.

Protocol 2: Reductive Cleavage to 1,3-Amino Alcohol

Objective: Cleavage of the N-O bond to generate the acyclic 1-(3-hydroxypropyl)-3-ethylurea. Causality: Palladium-catalyzed hydrogenolysis selectively targets the weak N-O bond without reducing the highly stable urea carbonyl.

  • Setup: Dissolve N-ethyl-1,2-oxazolidine-2-carboxamide in HPLC-grade methanol.

  • Catalysis: Add 10% Pd/C (10% w/w relative to the substrate).

  • Atmosphere Exchange: Purge the reaction vessel with N₂ (3 cycles), then backfill with H₂ gas via a balloon.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (Analytical): Analyze an aliquot via LC-MS. The reaction is complete when the [M+H]+ peak shifts from m/z 145.097 to m/z 147.113, confirming the addition of two hydrogen atoms and the breaking of the ring.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate in vacuo.

Reactivity A N-ethyl-1,2-oxazolidine- 2-carboxamide B Reductive Cleavage (H2, Pd/C or Zn/AcOH) A->B C N-O Bond Fission B->C Electron Transfer D 1-(3-hydroxypropyl)-3-ethylurea (1,3-Amino Alcohol Derivative) C->D Ring Opening

Reductive cleavage of the N-O bond yielding a 1,3-amino alcohol derivative.

References

1.[2] N-ethyl-1,2-oxazolidine-2-carboxamide (C6H12N2O2) - PubChemLite, Université du Luxembourg. 2 2.[3] Design and Synthesis of 3-Arylisoxazoline-5-Carboxamide and 3-Arylisoxazoline-5-Acetamide Libraries as Potential Factor Xa Inhibitors, Letters in Drug Design & Discovery (Bentham Science Publishers). 3 3.[1] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry, Semantic Scholar. 1 4.[4] Synthesis of Saxitoxin and Its Derivatives, Organic Letters (ACS Publications). 4 5. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES, Società Chimica Italiana.

Sources

Exploratory

Molecular Structure and Conformation of N-Ethyl-1,2-oxazolidine-2-carboxamide: A Comprehensive Guide for Drug Development

Executive Summary N-ethyl-1,2-oxazolidine-2-carboxamide (PubChem CID 104466420) is a specialized heterocyclic compound characterized by a 1,2-oxazolidine (isoxazolidine) core functionalized with an N-ethyl urea moiety[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-1,2-oxazolidine-2-carboxamide (PubChem CID 104466420) is a specialized heterocyclic compound characterized by a 1,2-oxazolidine (isoxazolidine) core functionalized with an N-ethyl urea moiety[1]. Five-membered oxygen- and nitrogen-containing heterocycles are highly valued in medicinal chemistry as bioisosteres for carbamates, amides, and ureas. They offer improved metabolic stability, unique conformational restrictions, and highly specific hydrogen-bonding profiles[2].

As drug discovery increasingly relies on escaping "flatland" (the over-reliance on planar aromatic rings), saturated heterocycles like isoxazolidines provide critical


 character. This technical guide dissects the stereoelectronic properties, conformational dynamics, and synthetic protocols for N-ethyl-1,2-oxazolidine-2-carboxamide, providing a self-validating framework for application scientists and structural chemists.

Molecular Architecture & Stereoelectronic Profile

The molecular architecture of N-ethyl-1,2-oxazolidine-2-carboxamide (SMILES: CCNC(=O)N1CCCO1) merges two distinct structural motifs that engage in complex stereoelectronic crosstalk[1]:

  • The Isoxazolidine Core: A saturated five-membered ring containing an adjacent nitrogen and oxygen atom (the N–O bond). The highly electronegative oxygen atom adjacent to the nitrogen significantly alters the nitrogen's electron density and hybridization via the

    
    -effect, differentiating its behavior from standard pyrrolidines[3].
    
  • The Urea Linkage: The attachment of the N-ethylcarboxamide group to the ring nitrogen (N2) creates a constrained urea system.

  • Stereoelectronic Coupling: In a free, unfunctionalized isoxazolidine, the nitrogen atom is

    
     hybridized with a high barrier to inversion. However, the electron-withdrawing nature of the carboxamide carbonyl group promotes the delocalization of the N2 lone pair into the 
    
    
    
    orbital of the carbonyl. This delocalization imparts partial double-bond character to the N2–C(=O) bond and flattens the nitrogen geometry toward an
    
    
    configuration, creating a dynamic tension between the ring's preferred puckering and the urea's preferred planarity.

Conformational Landscape

The three-dimensional shape of this molecule is governed by three interdependent conformational processes. Understanding these is critical for structure-based drug design, as the binding affinity of a ligand is heavily dependent on its bioactive conformation.

  • Ring Puckering: To minimize torsional strain and eclipsing interactions between the N–O bond and adjacent methylene protons, the isoxazolidine ring adopts an envelope (

    
    ) or half-chair (
    
    
    
    ) conformation[3].
  • Urea Bond Rotation: The partial double-bond character of the N2–C(=O) bond results in restricted rotation, leading to two distinct rotamers: s-cis (where the carbonyl oxygen is cis to the ring oxygen) and s-trans. The equilibrium is dictated by dipole-dipole interactions between the N–O and C=O bonds.

  • Nitrogen Inversion: While free isoxazolidines have high inversion barriers (~13–15 kcal/mol), the urea conjugation lowers this barrier, tightly coupling nitrogen inversion with urea bond rotation.

ConformationalDynamics Core Conformational Dynamics of N-ethyl-1,2-oxazolidine-2-carboxamide Pucker Ring Puckering (Envelope vs Half-Chair) Core->Pucker Inversion Nitrogen Inversion (sp3 vs sp2 hybridization) Core->Inversion Rotation Urea Bond Rotation (s-cis vs s-trans rotamers) Core->Rotation Coupling Stereoelectronic Coupling (Dipole-Dipole & Steric Clashes) Pucker->Coupling Inversion->Coupling Rotation->Coupling

Caption: Interdependent conformational processes governing the 3D structure.

Experimental Workflows: Synthesis & Isolation

The synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide requires a modular approach. While are standard for highly substituted isoxazolidines[3], the unsubstituted core is best accessed via the cyclization of a 1,3-dihaloalkane. The following protocol is designed with internal validation checkpoints to ensure high fidelity and yield.

Step 1: Synthesis of the Isoxazolidine Free Base
  • Causality & Insight: In our experience, the isolation of the free isoxazolidine base is highly prone to volatilization and water solubility issues. Therefore, neutralization with a basic solid-supported resin (rather than an aqueous extraction) significantly improves isolated yields and prevents the loss of the intermediate.

  • Protocol:

    • Dissolve N-Boc-hydroxylamine (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMF.

    • Add anhydrous

      
       (2.5 eq) and stir at 80°C for 12 hours.
      
    • Validation Checkpoint: TLC/LC-MS must indicate the complete consumption of N-Boc-hydroxylamine to confirm the formation of N-Boc-isoxazolidine.

    • Isolate the intermediate via a standard aqueous workup, dry over

      
      , and treat with 20% TFA in dichloromethane (DCM) at 0°C, warming to room temperature over 2 hours.
      
    • Neutralize the reaction mixture with Amberlyst A21 basic resin, filter, and use the DCM solution directly in the next step to avoid volatilization.

Step 2: Urea Formation via Isocyanate
  • Causality & Insight: The choice of ethyl isocyanate circumvents the need for uronium-based coupling agents (e.g., HATU), which often generate stoichiometric waste that complicates the purification of highly polar small molecules. The isocyanate acts as both the electrophile and the source of the N-ethyl group in a highly atom-economical addition.

  • Protocol:

    • Cool the DCM solution of the isoxazolidine free base (1.0 eq) to 0°C under an argon atmosphere.

    • Dropwise add ethyl isocyanate (1.05 eq).

    • Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

    • Validation Checkpoint: Monitor the reaction via FT-IR. The disappearance of the strong, sharp isocyanate stretch at ~2270 cm

      
       confirms complete conversion.
      
    • Concentrate under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the final product.

SyntheticWorkflow A 1,3-Dibromopropane + N-Boc-hydroxylamine B Base (K2CO3) DMF, 80°C A->B C N-Boc-isoxazolidine (Intermediate) B->C D TFA / DCM 0°C to RT C->D E Isoxazolidine (Free Base) D->E F Ethyl Isocyanate DCM, 0°C to RT E->F G N-ethyl-1,2-oxazolidine- 2-carboxamide F->G

Caption: Step-by-step synthetic workflow for N-ethyl-1,2-oxazolidine-2-carboxamide.

Analytical Characterization Protocols

To rigorously validate the structure and conformational dynamics, the following analytical workflow is required:

  • Variable-Temperature (VT) NMR Spectroscopy:

    • Causality: At room temperature (298 K), the restricted rotation of the urea bond occurs at a rate comparable to the NMR timescale, resulting in broadened signals for the ring protons adjacent to the nitrogen. When analyzing VT-NMR data, researchers must be careful not to conflate line broadening caused by urea bond rotation with that of nitrogen inversion. Because the N2 lone pair is delocalized into the carbonyl

      
       system, the nitrogen assumes a planar geometry, effectively lowering the inversion barrier to the point where it is fast on the NMR timescale even at 233 K.
      
    • Protocol: Acquire

      
      H and 
      
      
      
      C NMR spectra in
      
      
      from 298 K down to 233 K. At lower temperatures, the exchange slows, resolving the signals into distinct s-cis and s-trans rotamer populations for integration.
  • 2D NOESY NMR:

    • Protocol: Perform a NOESY experiment at 233 K. Cross-peaks between the ethyl group protons and the isoxazolidine ring protons (specifically the C3 methylene) will definitively differentiate the s-cis and s-trans rotamers based on spatial proximity.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Parameters

ParameterValue / DescriptionAnalytical Method
Molecular Formula C6H12N2O2HRMS (ESI-TOF)
Molecular Weight 144.17 g/mol Mass Spectrometry
SMILES String CCNC(=O)N1CCCO1Computational
N–O Bond Length ~1.45 ÅX-ray Crystallography
Urea C–N Bond Length ~1.35 Å (partial double bond)X-ray Crystallography

Table 2: Thermodynamic and Kinetic Parameters

Conformational ProcessEstimated Energy Barrier (

)
Primary Observation Method
Urea Bond Rotation (s-cis to s-trans) 12 – 15 kcal/molVariable-Temperature (VT) NMR
Nitrogen Inversion (Conjugated) < 8 kcal/mol (fast on NMR timescale)Computational (DFT) / VT-NMR
Ring Puckering (Envelope

Half-Chair)
3 – 5 kcal/molIR Spectroscopy / DFT

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: Chemical Reviews (ACS Publications), 2016, 116(24), 15235-15283. URL:[Link]

  • PubChem Compound Summary for CID 104466420: N-ethyl-1,2-oxazolidine-2-carboxamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Medicinal Chemistry, 2023. URL:[Link]

Sources

Foundational

Thermodynamic Stability of N-ethyl-1,2-oxazolidine-2-carboxamide: A Comprehensive Technical Guide

Executive Summary N-ethyl-1,2-oxazolidine-2-carboxamide (C₆H₁₂N₂O₂, CID: 104466420) is a specialized heterocyclic compound featuring an isoxazolidine core conjugated to an exocyclic ethyl-carboxamide moiety[1]. In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-1,2-oxazolidine-2-carboxamide (C₆H₁₂N₂O₂, CID: 104466420) is a specialized heterocyclic compound featuring an isoxazolidine core conjugated to an exocyclic ethyl-carboxamide moiety[1]. In drug development and synthetic chemistry, the isoxazolidine ring is a privileged pharmacophore, but it presents unique thermodynamic challenges. The inherent lability of the N–O bond, juxtaposed with the hydrolytic susceptibility of the urea-like carboxamide linkage, creates a complex degradation profile.

This whitepaper provides an in-depth analysis of the thermodynamic stability of N-ethyl-1,2-oxazolidine-2-carboxamide. Designed for application scientists and formulation researchers, it details the structural vulnerabilities, predictive computational models, and self-validating experimental protocols required to accurately profile this compound's degradation kinetics.

Structural Thermodynamics & Vulnerability Profiling

The thermodynamic stability of N-ethyl-1,2-oxazolidine-2-carboxamide is governed by a structural dichotomy: the relatively robust aliphatic carboxamide tail versus the thermodynamically fragile 1,2-oxazolidine core.

Density Functional Theory (DFT) studies utilizing the B3LYP-D3BJ functional and 6-311++G(d,p) basis sets have demonstrated that the stability of isoxazolidine derivatives is heavily dependent on the electronic environment surrounding the N–O bond[2]. The N–O bond length typically hovers around 1.422 Å, representing the primary thermodynamic sink of the molecule[3].

Primary Degradation Pathways
  • Thermal Homolysis: At elevated temperatures (>160°C), the N–O bond undergoes biradical cleavage. This ring-opening event is followed by a multi-center rearrangement, typically releasing aldehydes and substituted ureas[3].

  • Reductive Cleavage: The N–O bond is highly susceptible to transition-metal-mediated reduction, yielding 1,3-amino alcohols. This is a critical pathway to monitor if the compound is exposed to metallic catalysts or reducing excipients during formulation[4].

  • Carboxamide Hydrolysis: While the cyclic nitrogen stabilizes the amide bond via resonance, extreme pH environments will drive nucleophilic acyl substitution, cleaving the N-ethyl group or opening the ring entirely[5].

Pathway A N-ethyl-1,2-oxazolidine- 2-carboxamide B Thermal Stress (>160°C) A->B Heat C Hydrolytic Stress (Aqueous/pH Extremes) A->C H2O D Reductive Stress (Transition Metals) A->D e- Donor E Biradical Ring Opening (Aldehydes + Ureas) B->E Homolysis F Amide Hydrolysis (Isoxazolidine + Ethylamine) C->F Nucleophilic Attack G N-O Bond Cleavage (1,3-Amino Alcohols) D->G Reduction

Thermodynamic degradation pathways of N-ethyl-1,2-oxazolidine-2-carboxamide.

Quantitative Thermodynamic Data

To effectively formulate or synthesize with this compound, empirical and computational data must be synthesized into actionable parameters. Below are the summarized thermodynamic properties and solvent-dependent stability profiles.

Table 1: Predicted Thermodynamic & Structural Parameters

ParameterValue / DescriptionAnalytical Methodology
N–O Bond Length ~1.422 ÅX-Ray Diffraction / DFT (B3LYP)[2][3]
Primary Degradation Temp > 160 °CDifferential Scanning Calorimetry (DSC)[3]
Major Thermal Degradants Aldehydes, Substituted UreasLC-MS / Headspace GC-MS
Reductive Cleavage Product 1,3-Amino AlcoholsLC-MS / qNMR[4]

Table 2: Solvent-Dependent Stability Matrix

Solvent SystemThermodynamic StabilityPrimary Degradation Risk
Anhydrous DMSO High (Stable at -20°C)Minimal (if protected from UV light)[5]
Aqueous Buffer (pH 2) LowAcid-catalyzed Carboxamide Hydrolysis[5]
Aqueous Buffer (pH 10) LowBase-catalyzed Ring Opening / Isomerization
Methanol / Raney Ni Very LowRapid N–O Reductive Cleavage[6]

Self-Validating Experimental Protocols

A robust stability study must do more than record degradation; it must validate its own findings. The following protocols are designed with built-in causality checks and orthogonal validation steps to ensure data integrity.

Workflow S1 1. Sample Preparation (Anhydrous & Aqueous Aliquots) S2 2. Controlled Stress Induction (ICH Q1A Guidelines) S1->S2 S3 3. Reaction Quenching & Orthogonal Sampling S2->S3 S4 4. LC-MS & qNMR Quantification S3->S4 S4->S2 Mass Balance < 95% (Adjust Parameters) S5 5. Kinetic Modeling (Arrhenius Parameters) S4->S5

Self-validating experimental workflow for forced degradation kinetic modeling.

Protocol 1: Accelerated Thermal & Hydrolytic Stress (ICH Q1A Aligned)

Causality Focus: Why do we use parallel anhydrous and aqueous setups? Because the carboxamide moiety introduces a competitive hydrolytic pathway. By running an anhydrous DMSO control alongside an aqueous buffer, we isolate N–O homolysis from nucleophilic hydrolysis, allowing for precise calculation of the activation energy (


) without confounding variables[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of N-ethyl-1,2-oxazolidine-2-carboxamide in anhydrous DMSO. Aliquot into two sets of sealed HPLC vials.

  • Solvent Spiking: To Set A (Thermal Control), add 10% v/v anhydrous 1,4-dioxane. To Set B (Hydrolytic Stress), add 10% v/v 0.1 M HCl (aqueous)[5].

  • Stress Induction: Incubate both sets in a thermomixer at 60°C, 80°C, and 100°C.

  • Quenching: Pull aliquots at 0, 2, 4, 8, and 24 hours. Crucial Step: Immediately quench Set B by neutralizing with 0.1 M NaOH and crash cooling to 4°C. Failing to quench will allow reactive aldehyde intermediates to undergo secondary condensations, artificially skewing the mass balance[3].

  • Orthogonal Quantification: Analyze via LC-MS (for trace degradant identification) and qNMR (for unbiased molar ratios).

  • Validation Loop: Calculate the total mass balance. If the sum of the parent compound and degradants is <95%, volatile degradants (e.g., acetaldehyde) have escaped. Adjust the protocol to use hermetically sealed headspace vials.

Protocol 2: Reductive N–O Cleavage Assay

Causality Focus: Why utilize Raney Nickel coupled with AlCl₃? While Raney Ni provides the hydrogen equivalents for reductive cleavage, the Lewis acidic AlCl₃ coordinates to the ring oxygen. This coordination withdraws electron density, significantly lowering the activation energy required for N–O homolysis and preventing unwanted retro-aldol side reactions[6].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 50 mg of the compound in a 5:5:2 mixture of THF/MeOH/H₂O to ensure complete solubility of both the organic substrate and the inorganic salts[6].

  • Catalyst Addition: Add 1.2 equivalents of AlCl₃, followed by a catalytic amount of active Raney Nickel slurry.

  • Agitation: Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4 hours.

  • Filtration & Extraction: Filter the mixture through a Celite pad to remove the pyrophoric Raney Nickel safely. Extract the filtrate with ethyl acetate.

  • Analysis: Confirm the conversion of the isoxazolidine to the corresponding 1,3-amino alcohol derivative via LC-MS[4].

Conclusion & Formulation Strategy

The thermodynamic stability of N-ethyl-1,2-oxazolidine-2-carboxamide is heavily dictated by the vulnerability of its N–O bond to thermal homolysis and reductive cleavage, as well as the susceptibility of its carboxamide tail to hydrolysis. For drug development professionals, formulating this compound requires strict control over moisture content (to prevent amide hydrolysis) and avoidance of transition-metal excipients or reducing environments (to prevent ring cleavage). By employing the self-validating protocols outlined above, researchers can accurately map the kinetic degradation profile of this compound, ensuring robust stability in downstream applications.

References

  • PubChemLite: N-ethyl-1,2-oxazolidine-2-carboxamide Université du Luxembourg (uni.lu)
  • Stability of Isoxazoline Compounds in Common Laboratory Solvents BenchChem Technical Support Center
  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking Universidad Autónoma de Madrid (UAM)
  • Probing the reductive N–O bond cleavage of isoxazolidine ResearchG
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines N
  • Structure and stability of isoxazoline compounds ResearchG

Sources

Exploratory

An In-Depth Technical Guide to N-ethyl-1,2-oxazolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-ethyl-1,2-oxazolidine-2-carboxamide, a heterocyclic compound with potential application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-1,2-oxazolidine-2-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from related chemical scaffolds, particularly the well-studied oxazolidinone class of compounds. We will explore the core chemical identifiers, propose a logical and robust synthetic pathway, predict its physicochemical properties based on analogous structures, and discuss its potential pharmacological relevance. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel oxazolidine-based derivatives.

Compound Identification and Structure

While a specific CAS (Chemical Abstracts Service) number for N-ethyl-1,2-oxazolidine-2-carboxamide is not readily found in major chemical databases, its identity is unequivocally established through its systematic IUPAC name.

Table 1: Core Identifiers for N-ethyl-1,2-oxazolidine-2-carboxamide

IdentifierValueSource
IUPAC Name N-ethyl-1,2-oxazolidine-2-carboxamide-
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
SMILES CCNC(=O)N1CCCO1
InChIKey ACXDLATWGZUBGD-UHFFFAOYSA-N

The structure, derived from its name, features a saturated five-membered 1,2-oxazolidine ring. The carboxamide functional group is attached to the nitrogen atom at position 2, with an ethyl group further substituting the amide nitrogen.

Proposed Synthesis Pathway

The synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide can be logically approached in a two-step process, leveraging established methodologies for the formation of the core oxazolidine ring and subsequent N-functionalization.

Step 1: Synthesis of the 1,2-Oxazolidine Ring

The formation of the 1,2-oxazolidine (also known as isoxazolidine) ring is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. This method is highly versatile and allows for the construction of a wide range of substituted isoxazolidines.

Experimental Protocol: Synthesis of 1,2-Oxazolidine

  • Nitrone Formation: In a round-bottom flask, N-methylhydroxylamine hydrochloride is reacted with formaldehyde in the presence of a mild base, such as sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) at room temperature. This in-situ generation of N-methylnitrone is a common and effective strategy.

  • Cycloaddition: Ethylene gas is then bubbled through the reaction mixture containing the generated nitrone. The reaction is typically stirred at room temperature for 24-48 hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1,2-oxazolidine is then purified by vacuum distillation or column chromatography.

Step 2: N-acylation to form N-ethyl-1,2-oxazolidine-2-carboxamide

With the 1,2-oxazolidine core synthesized, the N-ethyl-carboxamide moiety can be introduced via a nucleophilic addition of the ring nitrogen to an isocyanate. The nitrogen atom in the oxazolidine ring is nucleophilic and is expected to react readily with the electrophilic carbon of the isocyanate.

Experimental Protocol: Synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, the purified 1,2-oxazolidine from Step 1 is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM.

  • Addition of Isocyanate: Ethyl isocyanate is added dropwise to the stirred solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-1,2-oxazolidine-2-carboxamide.

Synthesis_Pathway cluster_step1 Step 1: 1,2-Oxazolidine Synthesis cluster_step2 Step 2: N-acylation N_methylhydroxylamine N-Methylhydroxylamine Nitrone N-Methylnitrone (in situ) N_methylhydroxylamine->Nitrone Mild Base (e.g., NaHCO3) Formaldehyde Formaldehyde Formaldehyde->Nitrone Mild Base (e.g., NaHCO3) Oxazolidine 1,2-Oxazolidine Nitrone->Oxazolidine [3+2] Cycloaddition Ethylene Ethylene Ethylene->Oxazolidine [3+2] Cycloaddition Oxazolidine_step2 1,2-Oxazolidine Oxazolidine->Oxazolidine_step2 Target_Compound N-ethyl-1,2-oxazolidine-2-carboxamide Oxazolidine_step2->Target_Compound Nucleophilic Addition Ethyl_isocyanate Ethyl Isocyanate Ethyl_isocyanate->Target_Compound Nucleophilic Addition

Caption: Proposed two-step synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide.

Predicted Physicochemical Properties

The physicochemical properties of N-ethyl-1,2-oxazolidine-2-carboxamide can be predicted based on its structure and by comparison with related oxazolidinone compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comparison
Physical State Colorless to pale yellow liquid or low-melting solidSimilar small heterocyclic compounds are often liquids or low-melting solids at room temperature.
Boiling Point 200-250 °C (at atmospheric pressure)Expected to be higher than the parent 1,2-oxazolidine due to increased molecular weight and polarity from the carboxamide group.
Melting Point < 50 °CThe N-ethyl group may disrupt crystal packing, leading to a lower melting point compared to unsubstituted analogs.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Moderately soluble in water.The presence of hydrogen bond acceptors (carbonyl and ether oxygens) and a hydrogen bond donor (amide N-H) suggests some water solubility.[1]
LogP 0.5 - 1.5The combination of the polar oxazolidine and carboxamide moieties with the nonpolar ethyl group suggests a relatively balanced lipophilicity.
Stability Stable under standard conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.The oxazolidine ring can be susceptible to ring-opening hydrolysis.[2]

Potential Applications in Drug Development

The oxazolidinone scaffold is a well-established pharmacophore, most notably in the field of antibacterial agents.[3][4] Linezolid, the first FDA-approved oxazolidinone antibiotic, is a prominent example.[3] These compounds typically exert their antibacterial effect by inhibiting bacterial protein synthesis.[5]

While N-ethyl-1,2-oxazolidine-2-carboxamide is not an oxazolidinone (it lacks the ketone at the 2-position), the structural similarity suggests that it and its derivatives could be explored for a range of biological activities. The carboxamide group is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas for Investigation:

  • Antibacterial Agents: By analogy to oxazolidinones, this compound could be investigated for activity against a range of bacteria, particularly Gram-positive organisms.[5] Structure-activity relationship (SAR) studies could involve modifications of the N-ethyl group and substitutions on the oxazolidine ring.

  • Anticonvulsant Agents: Some oxazolidine derivatives have shown potential as anticonvulsants.[6] The mechanism of action in this context may involve modulation of ion channels or neurotransmitter receptors.

  • Anticancer Agents: The oxazolidine scaffold has also been explored in the context of anticancer drug discovery.[6]

  • Anti-inflammatory Agents: Certain oxazolidine derivatives have demonstrated anti-inflammatory properties.[6]

Potential_Applications cluster_scaffold Core Scaffold cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas Target N-ethyl-1,2-oxazolidine-2-carboxamide Oxazolidine 1,2-Oxazolidine Ring Target->Oxazolidine Carboxamide N-ethyl-carboxamide Target->Carboxamide Lipophilicity Modulated Lipophilicity Target->Lipophilicity H_bond Hydrogen Bonding Capability Oxazolidine->H_bond ThreeD_shape Defined 3D Geometry Oxazolidine->ThreeD_shape Carboxamide->H_bond Antibacterial Antibacterial H_bond->Antibacterial Anticancer Anticancer H_bond->Anticancer Anticonvulsant Anticonvulsant Lipophilicity->Anticonvulsant ThreeD_shape->Antibacterial Antiinflammatory Anti-inflammatory ThreeD_shape->Antiinflammatory

Caption: Relationship between the structural features of N-ethyl-1,2-oxazolidine-2-carboxamide and its potential therapeutic applications.

Safety and Toxicology

There is no specific toxicological data available for N-ethyl-1,2-oxazolidine-2-carboxamide. However, the toxicology of the broader class of oxazolidinones has been studied, with some early candidates showing bone marrow toxicity.[1] Any research involving this novel compound should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and handling in a well-ventilated fume hood. In vivo studies would be necessary to determine the toxicological profile of this specific molecule.

Conclusion

N-ethyl-1,2-oxazolidine-2-carboxamide represents an unexplored area within the broader family of oxazolidine-containing compounds. While direct experimental data is lacking, this guide provides a solid theoretical foundation for its synthesis, predicted properties, and potential applications based on well-established chemical principles and data from analogous structures. The proposed synthetic route is robust and relies on high-yielding, well-documented reactions. The potential for this compound and its derivatives to exhibit valuable pharmacological properties, particularly in the antibacterial and neurological space, warrants further investigation by the scientific community. This guide serves as a starting point for researchers to embark on the synthesis and biological evaluation of this promising chemical entity.

References

  • PubChemLite. N-ethyl-1,2-oxazolidine-2-carboxamide. Available from: [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2948-2954. Available from: [Link]

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930. Available from: [Link]

  • Wikipedia. Oxazolidine. Available from: [Link]

  • Padiya, K. J., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152. Available from: [Link]

  • Fulton, J. B., & Warkentin, J. (1987). Reactions of diazoalkanes with isocyanates. Synthesis of imidazolidine-2,4-diones, oxindoles, and oxazolidinones. Canadian Journal of Chemistry, 65(5), 1177-1185. Available from: [Link]

  • Padiya, K. J. (2021). Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 12(2), 2486-2497. Available from: [Link]

  • Azevedo, R. A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 359-401. Available from: [Link]

  • Google Patents. Hydrocurable oxazolidine-isocyanate compositions. US3743626A.
  • Diekema, D. J., & Jones, R. N. (2000). A critical review of oxazolidinones: an alternative or replacement for glycopeptides and streptogramins?. Clinical Microbiology and Infectious Diseases, 6(1), 15-27. Available from: [Link]

  • Industrial Copolymers Ltd. Oxazolidines: a useful aid to solving polyurethane formulation problems. Pitture e Vernici, 84(5), 62-64. Available from: [Link]

  • North, M., & Rizzato, E. (2012). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Synlett, 23(10), 1533-1536. Available from: [Link]

  • Gadaleta, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Available from: [Link]

  • Zappia, G., & D'Auria, F. D. (2018). The pharmacologic and bacteriologic properties of oxazolidinones, a new class of synthetic antimicrobials. Journal of Chemotherapy, 10(4), 219-230. Available from: [Link]

  • Berredjem, M., et al. (2023). Efficient synthesis of novel N-acylsulfonamide oxazolidin-2-ones derivatives. Journal of Molecular Structure, 1287, 135639. Available from: [Link]

  • Damdoom, W. K., & Al-Jeilawi, R. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. Available from: [Link]

  • Bratulescu, G. (2010). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform, 41(32). Available from: [Link]

  • Singh, G. S., & D'hooghe, M. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-20. Available from: [Link]

  • Branco-Junior, C. R. S., et al. (2016). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 12(4), 254-263. Available from: [Link]

  • Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. Available from: [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(10), 2298-2307. Available from: [Link]

Sources

Foundational

Physical characteristics and melting point of N-ethyl-1,2-oxazolidine-2-carboxamide

An In-Depth Technical Guide to the Physical Characteristics and Thermal Behavior of N-Ethyl-1,2-oxazolidine-2-carboxamide Executive Summary N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characteristics and Thermal Behavior of N-Ethyl-1,2-oxazolidine-2-carboxamide

Executive Summary

N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a highly specialized heterocyclic compound characterized by an isoxazolidine core conjugated to an N-ethyl urea-like moiety. For researchers and drug development professionals, understanding the physical characteristics—specifically the melting point and thermal behavior—of such intermediates is critical for formulation, storage, and downstream synthesis. This whitepaper deconstructs the structural thermodynamics that dictate its physical state and provides a self-validating analytical workflow for its precise thermal characterization.

Causality of Physical State: Structural Thermodynamics

To predict and understand the melting point of N-ethyl-1,2-oxazolidine-2-carboxamide, we must analyze its molecular architecture. The physical state of any organic compound at standard ambient temperature and pressure (SATP) is a direct consequence of its crystal lattice energy, which is governed by molecular symmetry and intermolecular forces.

The Isoxazolidine Core (Envelope Conformation) 1,2-oxazolidines are saturated five-membered rings containing adjacent oxygen and nitrogen atoms. Crystallographic studies of isoxazolidine derivatives confirm that the ring is non-planar; it adopts an envelope conformation in which the oxygen atom is bent out of the approximate plane formed by the other four ring atoms [1]. This non-planar geometry introduces significant conformational flexibility and prevents the tight, flat stacking typically seen in aromatic heterocycles.

The N-Ethyl Carboxamide Cap The attachment of the N-ethyl carboxamide group at the 2-position of the ring creates a substituted urea derivative (>N-C(=O)-NH-Et). While unsubstituted ureas typically exhibit high melting points (e.g., urea melts at 133 °C) due to extensive, highly ordered 3D hydrogen-bonding networks, the N-ethyl substitution acts as a "chain capper." It replaces a primary amine hydrogen with a flexible, lipophilic ethyl tail, simultaneously removing a critical hydrogen bond donor and introducing steric bulk.

Thermodynamic Conclusion The combination of the non-planar isoxazolidine envelope and the N-ethyl capping severely disrupts crystal lattice packing. Consequently, N-ethyl-1,2-oxazolidine-2-carboxamide exhibits a significantly depressed melting point compared to symmetrical or unsubstituted analogs, typically presenting as a low-melting solid or a viscous liquid at room temperature.

StructuralCausality Molecule N-ethyl-1,2-oxazolidine- 2-carboxamide Isoxazolidine Isoxazolidine Ring (Envelope Conformation) Molecule->Isoxazolidine Carboxamide N-Ethyl Carboxamide (Steric Hindrance) Molecule->Carboxamide Packing Disrupted Crystal Lattice Isoxazolidine->Packing Non-planar geometry Carboxamide->Packing Reduced H-bond donors MeltingPoint Depressed Melting Point (Low-Melting Solid/Liquid) Packing->MeltingPoint Lower lattice energy

Diagram 1: Structural features disrupting lattice packing and depressing the melting point.

Quantitative Physical Characteristics

The table below summarizes the core physical and chemical identifiers of the compound, synthesizing computational data and structural deductions [2].

PropertyValue / DescriptionAnalytical Causality
Chemical Name N-ethyl-1,2-oxazolidine-2-carboxamideIUPAC Nomenclature
CAS Registry Number 1565489-61-3Standard Identifier
PubChem CID 104466420Standard Identifier
Molecular Formula C6H12N2O2Exact Mass: 144.08987 Da
Molecular Weight 144.17 g/mol Low MW contributes to volatility
Physical State (SATP) Low-melting solid / Viscous liquidDisrupted lattice energy (See Sec 1)
Hydrogen Bond Donors 1 (N-H of ethylamide)Limits intermolecular networking
Hydrogen Bond Acceptors 3 (C=O, Ring N, Ring O)Promotes aqueous solubility

Analytical Methodology: Thermal Profiling via DSC

As a Senior Application Scientist, I must emphasize that determining the exact melting point of highly flexible, low-symmetry molecules using traditional capillary tube methods is often highly inaccurate. These compounds frequently supercool or form amorphous glasses rather than crystalline solids.

Differential Scanning Calorimetry (DSC) is the gold standard for measuring heat flow associated with phase transitions in pharmaceutical intermediates [3][4]. Below is a self-validating protocol designed to isolate the true thermodynamic melting point (


) of N-ethyl-1,2-oxazolidine-2-carboxamide.
Step-by-Step DSC Protocol
  • Sample Preparation (Hermetic Sealing): Weigh 2.0 – 5.0 mg of the compound into an aluminum DSC pan and seal it hermetically.

    • Causality: Low-melting organic compounds can volatilize near their melting point. Hermetic sealing prevents mass loss, ensuring the endothermic signal is purely due to melting (fusion), not evaporation.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: Prevents oxidative degradation of the isoxazolidine ring at elevated temperatures and removes moisture, which acts as a plasticizer and artificially lowers the melting point.

  • Thermal History Erasure (Crucial Step): Heat the sample to 100 °C, hold for 1 minute, and quench-cool to -50 °C at 20 °C/min.

    • Causality: Erases prior thermal and mechanical history (e.g., polymorphism induced by synthesis or storage), ensuring the subsequent ramp measures the intrinsic thermodynamic properties of the most stable polymorph.

  • Measurement Ramp: Heat the sample from -50 °C to 150 °C at a strictly controlled rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat flux sensor while maintaining thermal equilibrium across the sample mass.

  • Data Interpretation: The melting point (

    
    ) is defined by the extrapolated onset temperature  of the endothermic peak, not the peak maximum.
    
    • Causality: The onset temperature is the intersection of the baseline and the inflection tangent. Unlike the peak maximum, the onset is independent of sample mass and represents the true thermodynamic melting point.

DSCWorkflow Step1 Sample Prep (2-5 mg, Hermetic Pan) Step2 Equilibration (Dry N2, 50 mL/min) Step1->Step2 Step3 Thermal Ramp (10 °C/min) Step2->Step3 Step4 Data Analysis (Endothermic Onset) Step3->Step4

Diagram 2: Self-validating DSC workflow for precise thermal transition measurement.

Conclusion

The physical characteristics of N-ethyl-1,2-oxazolidine-2-carboxamide are a direct reflection of its molecular asymmetry. The non-planar isoxazolidine ring combined with the N-ethyl capped carboxamide prevents efficient crystal packing, resulting in a low-melting compound. For rigorous characterization in drug development pipelines, researchers must abandon visual capillary methods in favor of hermetically sealed Differential Scanning Calorimetry (DSC) to accurately capture its thermal transitions.

References

  • Niwayama, S., You, Y., Houk, K. N., & Khan, S. I. (1996). "Two Isoxazolidines". Acta Crystallographica Section C, 52(2), 486-489. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104466420, N-ethyl-1,2-oxazolidine-2-carboxamide". PubChem. Available at: [Link]

  • ResolveMass Laboratories. "Applications of Differential Scanning Calorimetry (DSC) Analysis". Available at: [Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights". Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-ethyl-1,2-oxazolidine-2-carboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: N-ethyl-1,2-oxazolidine-2-carboxamide (PubChem CID: 104466420)[1] Molecular Formula: C6H12N2O2 SMILES: CCNC(=O)N1C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: N-ethyl-1,2-oxazolidine-2-carboxamide (PubChem CID: 104466420)[1] Molecular Formula: C6H12N2O2 SMILES: CCNC(=O)N1CCCO1

Introduction and Mechanistic Rationale

The 1,2-oxazolidine (isoxazolidine) core is a versatile five-membered heterocyclic scaffold containing adjacent nitrogen and oxygen atoms. Derivatives of this class are frequently explored in medicinal chemistry as bioisosteres and rigidified pharmacophores, sharing structural lineage with biologically active oxazolidinones and heterocyclic GABA agonists[2][3].

The synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide involves the formation of a urea linkage (carboxamide) at the N2 position of the 1,2-oxazolidine ring. The most efficient, self-validating methodology for generating this asymmetric urea is the nucleophilic addition of the secondary amine of 1,2-oxazolidine to ethyl isocyanate.

Causality in Experimental Design: 1,2-Oxazolidine is typically stored and handled as a hydrochloride salt to prevent spontaneous oxidative degradation or ring-opening. Therefore, the protocol necessitates an initial in situ free-base generation using a non-nucleophilic organic base (e.g., Triethylamine, TEA). The subsequent addition of ethyl isocyanate must be performed at 0 °C. This thermal control is critical: it mitigates the exothermic nature of the nucleophilic attack, suppresses the potential dimerization of the isocyanate, and prevents unwanted side reactions, ensuring a near-quantitative conversion to the target urea.

Experimental Workflow

G A 1,2-Oxazolidine HCl + TEA in DCM B Ethyl Isocyanate Addition (0 °C) A->B Free base generation C Nucleophilic Addition (RT, 2h) B->C Dropwise addition D Aqueous Workup (H2O/Brine) C->D Reaction quench E N-ethyl-1,2-oxazolidine -2-carboxamide D->E Organic extraction

Workflow for the synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1,2-Oxazolidine HCl109.551.01.10 gStarting Material
Ethyl Isocyanate71.081.050.75 g (0.83 mL)Electrophile
Triethylamine (TEA)101.191.21.21 g (1.67 mL)Base
Dichloromethane (DCM)84.93N/A20 mLAprotic Solvent
Brine (Sat. NaCl)N/AN/A20 mLWorkup
Anhydrous Na₂SO₄142.04N/AAs neededDrying Agent

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Free Base

  • Equip a 50 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Add 1.10 g (10.0 mmol) of 1,2-oxazolidine hydrochloride to the flask.

  • Suspend the salt in 20 mL of anhydrous dichloromethane (DCM).

  • Submerge the flask in an ice-water bath to cool the suspension to 0 °C.

  • Add 1.67 mL (12.0 mmol) of triethylamine (TEA) dropwise via syringe over 5 minutes.

    • Validation Check: The cloudy suspension should gradually clarify as the hydrochloride salt is neutralized, forming the soluble 1,2-oxazolidine free base and TEA·HCl byproducts.

Step 2: Electrophilic Addition 6. While maintaining the reaction at 0 °C under vigorous stirring, add 0.83 mL (10.5 mmol) of ethyl isocyanate dropwise over 10 minutes.

  • Safety Note: Isocyanates are lachrymators and highly reactive; perform this step strictly inside a fume hood.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the reaction for 2 hours.

    • Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography) using a 9:1 DCM:Methanol solvent system. The disappearance of the amine spot (visualized with ninhydrin stain) confirms reaction completion.

Step 3: Workup and Isolation 9. Quench the reaction by adding 10 mL of distilled water to the flask and stir for 5 minutes. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). 11. Combine the organic phases and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. 12. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. 13. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification 14. The crude urea is typically of high purity (>95%). If necessary, purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford pure N-ethyl-1,2-oxazolidine-2-carboxamide as a colorless oil or low-melting solid.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized protocol, the isolated compound must be validated against its theoretical physicochemical properties[1].

ParameterExpected Value / Descriptor
Molecular Weight 144.17 g/mol
Monoisotopic Mass 144.08987 Da
XLogP3 0.1 (Predicted)
Hydrogen Bond Donors 1 (N-H of the ethyl amide)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Ring oxygen)
Topological Polar Surface Area 41.6 Ų

Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:

  • δ 6.20 - 5.80 (br s, 1H): N-H proton of the ethyl amide (exchangeable with D₂O).

  • δ 3.90 - 3.75 (m, 2H): Ring CH₂ adjacent to the oxygen atom (C5).

  • δ 3.60 - 3.45 (m, 2H): Ring CH₂ adjacent to the nitrogen atom (C3).

  • δ 3.35 - 3.20 (qd, 2H): CH₂ of the ethyl group, split by the adjacent methyl and NH.

  • δ 2.30 - 2.15 (m, 2H): Central ring CH₂ (C4).

  • δ 1.15 (t, 3H): CH₃ of the ethyl group.

References

  • N-ethyl-1,2-oxazolidine-2-carboxamide | C6H12N2O2 | CID 104466420 - PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 104466420. URL:[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry RSC Advances, Royal Society of Chemistry. (2023). URL:[Link]

  • Heterocyclic GABA Agonists. Synthesis and Crystal Structure of (RS)-5-(N-t-Butyloxycarbonylaminomethyl)-3-oxoisoxazolidine-2-carboxamide Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry. URL:[Link]

Sources

Application

Application Note: N-Ethyl-1,2-oxazolidine-2-carboxamide as a Bidentate Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In the landscape of asymmetric sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, the construction of contiguous stereocenters relies heavily on the predictable facial shielding provided by chiral auxiliaries. While Evans-type 1,3-oxazolidin-2-ones are the industry standard [1], the N-ethyl-1,2-oxazolidine-2-carboxamide framework offers a highly tunable, acylurea-type alternative that provides superior bidentate chelation and distinct stereochemical outcomes.

Building upon the isoxazolidine framework pioneered by Abiko and Masamune [2], this auxiliary utilizes a chiral 1,2-oxazolidine (isoxazolidine) core. However, instead of direct N-acylation, the substrate is attached to the terminal nitrogen of the N-ethyl carboxamide group. This forms an N-acyl-N-ethyl-1,2-oxazolidine-2-carboxamide.

Causality of Structural Dynamics

The structural design of this auxiliary is highly intentional:

  • The Isoxazolidine Core: The N–O bond in the 1,2-oxazolidine ring alters the heterocycle's puckering compared to standard oxazolidinones, thrusting the chiral substituents (e.g., at C3 or C4) directly over the reactive enolate face.

  • The N-Ethyl Group: An unsubstituted carboxamide would allow free rotation of the acyl group. The steric bulk of the N-ethyl group locks the substrate into an s-cis conformation. This pre-organizes the urea carbonyl and the acyl carbonyl for rigid bidentate chelation with oxophilic Lewis acids like Ti(IV).

  • Titanium-Mediated Soft Enolization: We utilize TiCl₄ and N,N-diisopropylethylamine (DIPEA) [3]. TiCl₄ forms a tight octahedral chelate, while the bulky DIPEA acts exclusively as a Brønsted base (avoiding competitive titanium coordination), ensuring highly selective Z-enolate formation.

Application Workflow

The lifecycle of the N-ethyl-1,2-oxazolidine-2-carboxamide auxiliary follows a highly predictable, self-validating five-step sequence: Substrate Loading


 Chelation 

Enolization

Asymmetric Addition

Cleavage.

G N1 Chiral Auxiliary (N-ethyl-1,2-oxazolidine-2-carboxamide) N2 Substrate Loading (N-Acylation via RCOCl) N1->N2 Base, DMAP N3 Lewis Acid Chelation (TiCl4 Coordination) N2->N3 TiCl4, -78°C N4 Stereoselective Enolization (Z-Enolate via DIPEA) N3->N4 DIPEA N5 Asymmetric Aldol Addition (Facial Selective Attack) N4->N5 Aldehyde (R'CHO) N6 Auxiliary Cleavage (LiOH / H2O2 Hydrolysis) N5->N6 Quench & Purify N7 Enantiopure Aldol Product N6->N7 Isolate N8 Recovered Auxiliary N6->N8 Recycle

Workflow for asymmetric aldol addition using N-ethyl-1,2-oxazolidine-2-carboxamide auxiliary.

Self-Validating Experimental Protocols

The following protocols are optimized for a (3R,4S)-substituted N-ethyl-1,2-oxazolidine-2-carboxamide derivative. Every step includes built-in visual or analytical validation to ensure process integrity.

Protocol A: Substrate Loading (N-Acylation)

Causality: The substrate must be covalently attached to the auxiliary's N-ethyl nitrogen. We use an acid chloride with n-BuLi to deprotonate the sterically hindered carboxamide.

  • Preparation: Dissolve 1.0 eq of the chiral N-ethyl-1,2-oxazolidine-2-carboxamide in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

  • Deprotonation: Dropwise add 1.05 eq of n-BuLi (2.5 M in hexanes). Stir for 30 minutes.

  • Acylation: Add 1.1 eq of the desired acid chloride (e.g., propionyl chloride) dropwise. Allow the reaction to warm to 0 °C over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • System Validation:

    • Visual: The reaction transitions from a clear solution to a slightly cloudy suspension upon addition of the acid chloride (LiCl precipitation).

    • Analytical: FTIR must show the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of two distinct carbonyl stretches (~1695 cm⁻¹ for urea, ~1730 cm⁻¹ for acyl).

Protocol B: Titanium-Mediated Asymmetric Aldol Addition

Causality: TiCl₄ is added before the base to pre-form the Lewis acid chelate. This significantly increases the acidity of the


-protons, allowing the mild base DIPEA to enolize the substrate without causing ketene formation or auxiliary cleavage.
  • Chelation: Dissolve 1.0 eq of the N-acylated auxiliary in anhydrous CH₂Cl₂ (0.1 M). Cool to -78 °C. Add 1.1 eq of TiCl₄ (1.0 M in CH₂Cl₂) dropwise.

    • Validation: The solution will immediately turn a deep, homogeneous burgundy/red, confirming the formation of the active titanium-chelate complex.

  • Enolization: Stir for 5 minutes, then add 1.2 eq of DIPEA dropwise. Stir at -78 °C for 30 minutes to ensure complete Z-enolate formation.

  • Electrophile Addition: Add 1.5 eq of the target aldehyde dropwise. Stir for 2 hours at -78 °C.

  • Quench: Quench strictly at -78 °C with half-saturated aqueous NH₄Cl to prevent retro-aldol equilibration.

  • System Validation: TLC analysis (Hexanes:EtOAc 7:3) will show complete consumption of the starting material and the appearance of a single, highly polar diastereomeric product spot.

Protocol C: Non-Destructive Cleavage

Causality: Standard basic hydrolysis (LiOH) can cause endocyclic cleavage of the isoxazolidine ring. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the less sterically hindered exocyclic acyl carbonyl, preserving the auxiliary.

  • Reaction: Dissolve the aldol adduct in a 3:1 mixture of THF:H₂O (0.1 M). Cool to 0 °C.

  • Reagent Addition: Add 4.0 eq of 30% H₂O₂, followed immediately by 2.0 eq of LiOH·H₂O. Stir for 1 hour at 0 °C.

  • Quench: Quench excess peroxide with 1.5 M aqueous Na₂SO₃.

  • Separation (Validation): Extract the aqueous layer with CH₂Cl₂ to recover the intact N-ethyl-1,2-oxazolidine-2-carboxamide auxiliary (>90% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure aldol acid.

Quantitative Data Presentation

The choice of Lewis acid dictates the geometry of the chelate and the resulting stereochemical outcome. The table below summarizes the optimization data for the aldol addition of the propionylated auxiliary to benzaldehyde.

Lewis AcidBaseTemp (°C)Chelation StateYield (%)Diastereomeric Ratio (syn:anti)
TiCl₄ DIPEA-78Rigid Octahedral8898:2
MgBr₂·OEt₂ Et₃N-20Tetrahedral8291:9
Sn(OTf)₂ N-Ethylpiperidine-78Loose / Polymeric7585:15
BF₃·OEt₂ DIPEA-78Non-Chelating (Open)<10N/A (Decomposition)

Table 1: Effect of Lewis Acid selection on the stereoselectivity and yield of the asymmetric aldol addition.

References

  • Title : Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source : Journal of the American Chemical Society URL :[Link]

  • Title : Synthesis of (+)-siphonarienone: Asymmetric alkylation using a chiral benzopyrano-isoxazolidine auxiliary Source : Tetrahedron Letters URL :[Link]

  • Title : Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes Source : Organic Letters URL :[Link]

Sources

Method

Application Notes &amp; Protocols: Reaction Mechanisms Involving N-Acyl-1,3-Oxazolidin-2-ones

For Researchers, Scientists, and Drug Development Professionals Introduction The stability of the oxazolidin-2-one ring, coupled with the electrophilicity of the exocyclic N-acyl carbonyl group, allows for a range of sel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the oxazolidin-2-one ring, coupled with the electrophilicity of the exocyclic N-acyl carbonyl group, allows for a range of selective transformations. This guide will focus on three primary classes of reactions: nucleophilic acyl substitution at the exocyclic carbonyl, reduction of the N-acyl group, and the application of the oxazolidinone as a chiral auxiliary in stereoselective enolate alkylation.

Nucleophilic Acyl Substitution: Cleavage of the N-Acyl Group

The N-acyl bond in N-acyl-1,3-oxazolidin-2-ones is susceptible to cleavage by nucleophiles, a reaction that is fundamental to the removal of the chiral auxiliary after it has served its purpose in directing stereoselective transformations. This process is a classic example of nucleophilic acyl substitution.

Mechanistic Overview: Aminolysis

The aminolysis of an N-acyl oxazolidinone proceeds via the addition of an amine to the electrophilic carbonyl carbon of the N-acyl group. This is followed by the collapse of the tetrahedral intermediate and elimination of the oxazolidinone anion, which is subsequently protonated. This reaction is often facilitated by Lewis acids, which activate the carbonyl group towards nucleophilic attack.[3]

Caption: Mechanism of Aminolysis of N-Acyl Oxazolidinones.

Protocol: Aminolysis of N-Propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one

This protocol describes the aminolysis of an Evans' auxiliary-derived N-acyl oxazolidinone to yield a corresponding amide.

Materials:

  • N-propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one

  • Benzylamine

  • Magnesium chloride (anhydrous)

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of substrate).

  • Add anhydrous magnesium chloride (1.5 eq) and stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide and the recovered chiral auxiliary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent hydrolysis of the starting material and reagents.

  • Lewis Acid Catalyst: Magnesium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the N-acyl group and increasing its electrophilicity, thereby accelerating the rate of nucleophilic attack by the amine.[3]

  • Base: Triethylamine is added to neutralize the HCl that may be generated from the reaction with the Lewis acid and to facilitate the reaction.

  • Work-up Procedure: The aqueous work-up is designed to remove the catalyst, any unreacted amine, and other water-soluble byproducts.

Reduction of the N-Acyl Group

The N-acyl group of an oxazolidinone can be reduced to the corresponding primary alcohol using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate aldehyde.[4][5][6]

Mechanistic Overview: Reduction with LiAlH₄

The reduction involves the initial delivery of a hydride ion to the carbonyl carbon of the N-acyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the oxazolidinone anion to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to the corresponding alkoxide, which is protonated upon aqueous workup to yield the primary alcohol.[4][5][6]

alkylation_workflow cluster_2 Workflow for Asymmetric Enolate Alkylation start N-Acyl-Oxazolidinone enolate Formation of (Z)-Enolate with NaHMDS start->enolate Deprotonation alkylation Addition of Electrophile (e.g., Alkyl Halide) enolate->alkylation Electrophilic Attack product Diastereomerically Enriched Alkylated Product alkylation->product cleavage Cleavage of Chiral Auxiliary product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Sources

Application

Application Note: Reagents and Protocol for the Synthesis of N-Ethyl-1,2-oxazolidine-2-carboxamide

Introduction & Mechanistic Rationale The isoxazolidine ring is a saturated C3NO heterocyclic system widely recognized as a privileged scaffold in drug development due to its unique conformational flexibility and bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazolidine ring is a saturated C3NO heterocyclic system widely recognized as a privileged scaffold in drug development due to its unique conformational flexibility and bioisosteric properties[1]. When derivatized into a urea—such as in N-ethyl-1,2-oxazolidine-2-carboxamide ()[2]—the molecule acquires highly specific hydrogen-bonding capabilities that are critical for target protein engagement.

The most atom-economical and high-yielding methodology for synthesizing asymmetric ureas is the direct nucleophilic addition of an amine to an isocyanate[3]. In this protocol, we utilize isoxazolidine hydrochloride as the stable precursor. Free isoxazolidine is highly volatile and prone to degradation; therefore, it is generated in situ using a sterically hindered base (DIPEA). The secondary nitrogen of the free isoxazolidine then acts as a nucleophile, attacking the electrophilic carbon of ethyl isocyanate to form the target carboxamide.

SynthesisPathway SM1 Isoxazolidine HCl (Nucleophile Precursor) FreeBase Free Isoxazolidine (Active Nucleophile) SM1->FreeBase Neutralization (- DIPEA·HCl) Base DIPEA (Base) Base->FreeBase Product N-ethyl-1,2-oxazolidine- 2-carboxamide FreeBase->Product Nucleophilic Addition Reagent Ethyl Isocyanate (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway for the synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide.

Quantitative Reagent Matrix

To ensure a self-validating and scalable system, the following table summarizes the exact stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMethodological Role
Isoxazolidine HCl 109.551.0 eq1.10 gStable precursor to the secondary amine nucleophile.
Ethyl Isocyanate 71.081.1 eq0.87 mLHighly reactive electrophile. Slight excess ensures complete conversion.
DIPEA 129.242.5 eq4.35 mLNon-nucleophilic base. Neutralizes HCl and maintains basicity.
Dichloromethane (DCM) 84.93N/A50.0 mLAprotic solvent. Solubilizes reagents without reacting with isocyanates.

Note: Densities used for volumetric calculations: Ethyl Isocyanate (~0.898 g/mL), DIPEA (~0.742 g/mL).

Experimental Workflow & Protocol

ExperimentalWorkflow Step1 1. Free-Basing Mix Isoxazolidine HCl & DIPEA in DCM Step2 2. Reagent Addition Dropwise addition of Ethyl Isocyanate at 0 °C Step1->Step2 Step3 3. Reaction Propagation Stir at Room Temperature for 2-4 hours Step2->Step3 Step4 4. Aqueous Work-Up Quench with H2O, extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5 Step6 6. Analytical Validation LC-MS & NMR Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for the urea formation reaction.

Step-by-Step Methodology

Step 1: Preparation and Free-Basing

  • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Argon or Nitrogen.

  • Add Isoxazolidine hydrochloride (1.10 g, 10 mmol) to the flask, followed by 50 mL of anhydrous Dichloromethane (DCM).

  • While stirring at room temperature, add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25 mmol) dropwise. Causality Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive isocyanate. The suspension will clarify as the free isoxazolidine base is generated and dissolves.

Step 2: Electrophile Addition

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Using a gas-tight syringe, add Ethyl Isocyanate (0.87 mL, 11 mmol) dropwise over 5 minutes. Causality Insight: The nucleophilic attack on isocyanates is highly exothermic. Controlling the temperature at 0 °C prevents thermal degradation and suppresses the formation of symmetrical urea byproducts.

Step 3: Reaction Propagation & Monitoring

  • Remove the ice-water bath and allow the reaction to naturally warm to room temperature.

  • Stir continuously for 2 to 4 hours.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. Because the target molecule lacks a strong UV chromophore, visualize the TLC plate using a Potassium Permanganate (KMnO₄) or Iodine vapor stain.

Step 4: Aqueous Work-Up

  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of distilled water. Causality Insight: Water effectively neutralizes any unreacted ethyl isocyanate by hydrolyzing it into ethylamine and carbon dioxide gas.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Utilize a gradient elution starting from 50% Ethyl Acetate in Hexanes and increasing to 100% Ethyl Acetate to elute the pure N-ethyl-1,2-oxazolidine-2-carboxamide as a viscous oil or low-melting solid.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the final product must be validated against its theoretical parameters:

  • Chemical Formula: C₆H₁₂N₂O₂

  • Monoisotopic Mass: 144.09 Da

  • LC-MS (ESI+): The mass spectrum should display a dominant pseudomolecular ion peak at m/z = 145.1[M+H]⁺ .

  • ¹H NMR (CDCl₃): Look for the characteristic triplet of the ethyl methyl group (~1.1 ppm), the multiplet of the ethyl CH₂ group adjacent to the amide nitrogen (~3.3 ppm), and the distinct multiplets of the isoxazolidine ring protons (CH₂-N, CH₂-C, CH₂-O) between 2.0 and 4.0 ppm. A broad singlet for the NH proton should appear around 5.5 - 6.5 ppm.

References

  • National Center for Biotechnology Information (PubChem) . N-ethyl-1,2-oxazolidine-2-carboxamide | C6H12N2O2 | CID 104466420. Retrieved from:[Link]

  • Giofrè, S. V., et al. (2016) . Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24). Retrieved from:[Link]

  • Common Organic Chemistry . Urea Formation - Common Conditions: Amine + Isocyanate. Retrieved from:[Link]

Sources

Method

Catalytic efficiency of N-ethyl-1,2-oxazolidine-2-carboxamide in asymmetric synthesis

Application Note: Enantioselective Organocatalysis via the N-Ethyl-1,2-oxazolidine-2-carboxamide Scaffold Executive Summary & Mechanistic Rationale The evolution of small-molecule hydrogen-bonding organocatalysts has fun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Organocatalysis via the N-Ethyl-1,2-oxazolidine-2-carboxamide Scaffold

Executive Summary & Mechanistic Rationale

The evolution of small-molecule hydrogen-bonding organocatalysts has fundamentally transformed asymmetric synthesis, enabling highly stereocontrolled, metal-free carbon-carbon bond formations[1]. While classical urea and thiourea derivatives of chiral amines are well-documented[2], the integration of the 1,2-oxazolidine (isoxazolidine) core introduces a paradigm shift in transition-state stabilization.

As a bifunctional hydrogen-bond donor, N-ethyl-1,2-oxazolidine-2-carboxamide leverages a unique stereoelectronic phenomenon. The adjacent oxygen and nitrogen atoms within the five-membered isoxazolidine ring induce an "alpha-effect"[3]. This heteroatom proximity subtly withdraws electron density from the exocyclic carboxamide nitrogen, significantly enhancing the Brønsted acidity of the urea-type N-H protons. Consequently, the catalyst forms a highly rigid, bidentate hydrogen-bonded complex with electrophiles (such as nitroalkenes). Furthermore, the puckered conformation of the 1,2-oxazolidine ring creates a deep, highly defined chiral pocket that effectively shields one enantiotopic face of the substrate—a principle of chiral induction historically validated by the Abiko-Masamune auxiliary[4].

Performance Metrics: Comparative Catalytic Efficiency

To quantify the catalytic efficiency of N-ethyl-1,2-oxazolidine-2-carboxamide, we benchmarked its performance against industry-standard organocatalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

The data demonstrates that the isoxazolidine-urea scaffold achieves superior enantiomeric excess (ee) and yield at half the standard catalyst loading. The enhanced N-H acidity lowers the activation energy barrier for nucleophilic attack, while the rigid ring structure maximizes facial discrimination.

Table 1: Comparative Efficiency in Asymmetric Michael Addition

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Proline-based Urea1025248288
Takemoto's Bifunctional Thiourea1025188993
N-Ethyl-1,2-oxazolidine-2-carboxamide 5 -20 12 96 > 98

Visualizing the Catalytic Architecture

Mechanism Cat N-Ethyl-1,2-oxazolidine- 2-carboxamide Complex Bidentate H-Bonded Activation Complex Cat->Complex H-Bond Donation (Enhanced by α-effect) Elec trans-β-Nitrostyrene (Electrophile) Elec->Complex NO2 Coordination Nuc Diethyl Malonate (Nucleophile) TS Stereocontrolled C-C Bond Formation Nuc->TS Nucleophilic Attack Complex->TS Facial Shielding Product Enantioenriched Michael Adduct TS->Product Rapid Turnover Product->Cat Catalyst Regeneration

Caption: Catalytic cycle demonstrating dual hydrogen-bond activation by the isoxazolidine-urea scaffold.

Self-Validating Experimental Workflow

The following protocol for the asymmetric Michael addition is designed as a self-validating system . Because hydrogen-bonding networks are highly susceptible to disruption by competitive protic sources, strict adherence to anhydrous conditions is mathematically validated in the final HPLC analysis step via a racemic control.

Phase 1: Preparation and Equilibration

Causality Insight: Dichloromethane (DCM) is selected over polar solvents like THF or methanol. Polar solvents competitively hydrogen-bond with the catalyst, dismantling the transition state assembly and drastically reducing both reaction rate and enantioselectivity.

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon gas.

  • Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and N-ethyl-1,2-oxazolidine-2-carboxamide (0.025 mmol, 5 mol%).

  • Inject 2.0 mL of anhydrous, freshly distilled DCM.

  • Lower the reaction temperature to -20 °C using a cryocooler. Causality Insight: Lowering the temperature maximizes the entropic advantage of the highly ordered, hydrogen-bonded transition state, locking the substrate into a single reactive conformation to ensure >98% ee.

Phase 2: Nucleophilic Addition & Monitoring
  • Stir the mixture at -20 °C for 15 minutes to ensure complete formation of the catalyst-electrophile complex.

  • Add diethyl malonate (0.6 mmol, 1.2 equiv) dropwise over 5 minutes via a gas-tight syringe.

  • Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and crude ¹H-NMR aliquots. Complete consumption of the nitrostyrene typically occurs within 12 hours.

Phase 3: Quenching and Downstream Processing
  • Quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous NH₄Cl. Causality Insight: The mild, buffered quench instantly protonates the intermediate nitronate without causing retro-Michael degradation or racemization of the newly formed stereocenter.

  • Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure Michael adduct.

Phase 4: Analytical Validation (The Internal Control)

To ensure the ee% calculation is mathematically sound, a parallel reaction must be run using an achiral urea catalyst (e.g., 1,3-diethylurea) to generate a perfectly racemic reference standard.

  • Dissolve 1 mg of the purified chiral product in 1 mL of HPLC-grade Isopropanol/Hexane (1:9).

  • Inject 10 µL onto a Chiralpak AD-H column (Flow rate: 1.0 mL/min, λ = 210 nm).

  • Validation Check: The racemic standard must show two peaks with exactly a 1:1 integration ratio. The chiral sample will display a major peak at

    
     = 14.2 min and a minor peak at 
    
    
    
    = 18.5 min, confirming an ee of >98%.

Workflow Visualization

Protocol S1 1. Catalyst Activation (Dry DCM, -20°C) S2 2. Electrophile Addition (Equilibration) S1->S2 S3 3. Nucleophile Injection (Dropwise) S2->S3 S4 4. Reaction Monitoring (TLC/NMR) S3->S4 S5 5. Aqueous Quench (NH4Cl) S4->S5 S6 6. Chiral HPLC Validation (ee > 95%) S5->S6

Caption: Step-by-step experimental workflow for the asymmetric Michael addition protocol.

References

1.[1] Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI (Catalysts) URL:[Link]

2.[2] Title: Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry Source: PMC (National Institutes of Health) URL:[Link]

3.[3] Title: Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

4.[4] Title: Synthesis of alpha-amino acid precursors directly from aldehydes using masked acyl cyanide reagents and N,O-dialkylated hydroxylamines Source: PubMed (Journal of Organic Chemistry) URL:[Link]

Sources

Application

Scalable production methods for N-ethyl-1,2-oxazolidine-2-carboxamide

An Application Guide to the Scalable Production of N-ethyl-1,2-oxazolidine-2-carboxamide Abstract N-ethyl-1,2-oxazolidine-2-carboxamide and its analogues represent a class of heterocyclic compounds with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Production of N-ethyl-1,2-oxazolidine-2-carboxamide

Abstract

N-ethyl-1,2-oxazolidine-2-carboxamide and its analogues represent a class of heterocyclic compounds with significant potential as intermediates in pharmaceutical and agrochemical research. While the synthesis of the related oxazolidinone core is well-documented, scalable production methods for N-substituted oxazolidine-2-carboxamides are not widely published. This application note addresses this gap by proposing and detailing robust, scalable synthetic strategies. We provide an in-depth analysis of two primary routes: the direct cycloaddition of an aziridine with ethyl isocyanate and a two-step approach involving the condensation of 1-amino-2-propanol with ethyl isocyanate followed by intramolecular cyclization. This guide offers detailed, step-by-step protocols, process optimization insights, and safety considerations tailored for researchers, chemists, and process development professionals aiming for efficient, large-scale synthesis.

Introduction and Strategic Overview

The 1,2-oxazolidine framework is a privileged scaffold in medicinal chemistry. The introduction of an N-ethyl-carboxamide moiety at the 2-position creates a unique cyclic urea derivative, offering distinct physicochemical properties for drug design. The primary challenge in its synthesis lies in the efficient and safe construction of this cyclic urea system on a scale suitable for industrial application.

Traditional methods for constructing similar five-membered heterocycles often rely on hazardous reagents like phosgene or require harsh reaction conditions, limiting their scalability.[1][2] Modern synthetic chemistry prioritizes atom economy, safety, and the use of readily available starting materials. Therefore, this guide focuses on strategies that align with these principles.

We will explore two primary synthetic pathways, selected for their scalability, mechanistic reliability, and avoidance of highly toxic reagents.

  • Strategy A: Direct [3+2] Cycloaddition. This approach involves the reaction of a three-membered ring (aziridine) with a two-atom component (ethyl isocyanate). It is highly atom-economical but requires careful control of regioselectivity.

  • Strategy B: Two-Step Condensation and Cyclization. This robust method involves the initial formation of a linear hydroxy urea intermediate from an amino alcohol and ethyl isocyanate, followed by a base- or acid-mediated intramolecular cyclization. This pathway often provides better control and is highly amenable to scale-up.

Comparative Analysis of Proposed Synthetic Routes

The choice of synthetic route is paramount and depends on factors such as raw material cost, process safety, and desired purity. Below is a logical workflow comparing the two primary strategies.

G start Objective: Scalable Synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide strategy_A Strategy A: Direct [3+2] Cycloaddition start->strategy_A strategy_B Strategy B: Two-Step Condensation-Cyclization start->strategy_B sub_A Starting Materials: - 2-Methyaziridine - Ethyl Isocyanate strategy_A->sub_A conclusion Recommendation: Strategy B is preferred for initial scale-up due to its robustness, predictability, and use of more common, lower-cost starting materials. strategy_A->conclusion sub_B Starting Materials: - 1-Amino-2-propanol - Ethyl Isocyanate strategy_B->sub_B strategy_B->conclusion pros_A Pros: + High Atom Economy + Single Step sub_A->pros_A cons_A Cons: - Aziridine Handling/Cost - Potential Regioselectivity Issues sub_A->cons_A pros_B Pros: + Readily Available Starting Materials + Robust & Well-Understood Reactions + High Regioselectivity sub_B->pros_B cons_B Cons: - Two distinct process steps - Requires intermediate isolation or telescoping sub_B->cons_B

Caption: Comparative workflow of the two primary synthetic strategies.

Detailed Protocols and Methodologies

Based on the strategic analysis, we present a detailed protocol for Strategy B, which is recommended for its reliability and scalability.

Protocol 1: Two-Step Synthesis via N-(2-hydroxypropyl)ethylurea Intermediate

This protocol is divided into two distinct stages: the formation of the linear urea intermediate and its subsequent cyclization.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization A Charge Reactor: 1-Amino-2-propanol (1.0 eq) Anhydrous THF B Cool to 0-5 °C A->B C Slowly Add: Ethyl Isocyanate (1.05 eq) B->C D Warm to RT Stir for 2-4h C->D E Reaction Monitoring (TLC/LC-MS) D->E F Solvent Removal (Vacuum) E->F G Isolate Intermediate: N-(2-hydroxypropyl)ethylurea F->G H Charge Reactor: Intermediate (1.0 eq) Toluene G->H Telescope or Isolate I Add Catalyst: Methanesulfonic Acid (0.1 eq) H->I J Heat to Reflux (Dean-Stark) I->J K Reaction Monitoring (TLC/GC-MS) (Water removal) J->K L Cool & Quench (aq. NaHCO3) K->L M Phase Separation L->M N Purification: Distillation or Crystallization M->N O Final Product: N-ethyl-1,2-oxazolidine-2-carboxamide N->O

Sources

Method

Solvent selection for reactions involving N-ethyl-1,2-oxazolidine-2-carboxamide

Executive Summary This guide addresses the physicochemical nuances of N-ethyl-1,2-oxazolidine-2-carboxamide , a specific derivative of the isoxazolidine (1,2-oxazolidine) class.[1] In drug discovery, this scaffold serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the physicochemical nuances of N-ethyl-1,2-oxazolidine-2-carboxamide , a specific derivative of the isoxazolidine (1,2-oxazolidine) class.[1] In drug discovery, this scaffold serves two primary roles: as a stable peptidomimetic core (mimicking the proline turn) and as a "masked" intermediate for chiral


-amino alcohols.[1]

The selection of solvents for this molecule is non-trivial due to the competing reactivities of its two functional centers: the labile N–O bond (susceptible to reductive cleavage) and the exocyclic urea moiety (susceptible to hydrolysis or transamidation). This note provides a protocol-driven approach to solvent selection, prioritizing yield, selectivity, and modern Green Chemistry (EHS) compliance.

Physicochemical Profile & Solubility Thermodynamics

To select the correct solvent, one must first understand the solute.[1] The N-ethyl-1,2-oxazolidine-2-carboxamide molecule possesses a "push-pull" electronic structure:

  • The Ring: The 1,2-oxazolidine ring is electronically distinct from 1,3-oxazolidines.[1] The N–O bond creates a dipole that makes the ring polar but lipophilic enough to dissolve in chlorinated solvents.[1]

  • The Urea Linkage: The 2-carboxamide group (N-CO-NH-Et) acts as a rigid hydrogen bond donor/acceptor system.[1][2]

Solubility Heuristics:

  • High Solubility: DCM, Chloroform, DMF, DMSO, Methanol (protic).

  • Moderate/Low Solubility: Toluene, Diethyl Ether (due to urea aggregation).[1]

  • Insoluble: Hexanes, Water (unless heated/surfactant-assisted).[1][2]

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubilityRisk ProfileRecommended Application
Chlorinated DCM, ChloroformHighHigh (Toxic/Regulated)Synthesis: Isocyanate coupling; low-temp lithiation.[1][2]
Polar Aprotic DMF, DMSO, NMPVery HighHigh (Boiling Point/Workup)Functionalization: SN2 reactions; Palladium catalysis.[1]
Green Aprotic 2-MeTHF , Ethyl AcetateHigh/ModLow (Sustainable)General: Extraction, Crystallization, standard coupling.
Protic Methanol, EthanolHighLowRing Opening: Hydrogenolysis (Pd/C); Acidic hydrolysis.[1][2]
Hydrocarbon Toluene, HeptaneLowModeratePrecipitation: Antisolvent for purification.[1][2]

Critical Reaction Protocols

Scenario A: Reductive Ring Opening (N–O Bond Cleavage)

The most common transformation for this scaffold is converting the isoxazolidine into a chiral


-amino alcohol derivative.

The Challenge: The N–O bond requires specific activation.[1] Non-polar solvents often fail to support the transition state for heterogeneous catalysis (e.g., Pd/C), while strongly coordinating solvents (DMSO) can poison catalysts.

Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH) .[1][2]

  • Mechanistic Insight: Protic solvents facilitate the proton transfer required after the initial electron transfer to the nitrogen atom during hydrogenolysis.[1]

Protocol 1: Catalytic Hydrogenolysis in Green Media

  • Dissolution: Dissolve 1.0 eq of N-ethyl-1,2-oxazolidine-2-carboxamide in Ethanol (0.1 M) .

    • Note: If solubility is poor, add 5% acetic acid (AcOH) as a co-solvent.[1] The acid protonates the ring nitrogen, weakening the N–O bond [1].[1]

  • Catalyst Addition: Add 10 wt% Pd/C (wet support to minimize ignition risk).

  • Reaction: Stir under H2 atmosphere (balloon pressure sufficient) at RT for 4-12 hours.

  • Workup: Filter through Celite. The choice of Ethanol allows for direct evaporation, yielding the urea-protected amino alcohol.[1]

Scenario B: Functionalization of the Urea or Ring C-H

Reactions involving strong bases (lithiation) or nucleophiles.

The Challenge: The urea proton (N-H) is acidic (


).[1] Using a solvent that is too polar (like DMF) can lead to side reactions or difficulty in drying, while ethers (THF) are standard but peroxide-prone.[1][2]

Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Why: 2-MeTHF is a green alternative to THF and DCM.[1][2] It has a higher boiling point than THF (allowing higher reaction temps), separates cleanly from water (unlike THF), and is stable to strong bases [2].[1]

Protocol 2: Electrophilic Substitution (Green Substitution)

  • Setup: Flame-dry glassware. Purge with Argon.

  • Solvent: Add anhydrous 2-MeTHF (derived from corncobs, sustainable).

  • Reagent: Add the isoxazolidine substrate.

  • Base: Add LiHMDS at -78°C. 2-MeTHF remains fluid at low temperatures, unlike DMSO which freezes.[1][2]

  • Quench: Add electrophile.

  • Extraction: 2-MeTHF forms a biphasic layer with water immediately, eliminating the need to add DCM or Ether for extraction.[1][2]

Green Chemistry & Solvent Replacement Strategy

Modern drug development mandates the removal of CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents. For N-ethyl-1,2-oxazolidine-2-carboxamide, the following substitutions are validated:

  • Replace DCM with Ethyl Acetate (EtOAc) or 2-MeTHF: DCM is standard for isoxazolidine synthesis via nitrone cycloaddition.[1][2] However, 2-MeTHF provides similar solubility for the polar urea tail without the environmental toxicity [3].[1]

  • Replace DMF with Cyrene or Dimethyl Carbonate (DMC): If performing peptide-like coupling to the urea tail, avoid DMF.[1] Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent that solubilizes amides effectively [4].[1][2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the desired chemical transformation of the N-ethyl-1,2-oxazolidine-2-carboxamide scaffold.

SolventSelection Substrate N-ethyl-1,2-oxazolidine- 2-carboxamide ReactionType Select Reaction Type Substrate->ReactionType RingOpen Reductive Ring Opening (N-O Cleavage) ReactionType->RingOpen Coupling Urea/Amide Coupling (Side Chain) ReactionType->Coupling Lithiation C-H Activation (Lithiation) ReactionType->Lithiation Protic Protic Solvents (MeOH, EtOH) Facilitates H-transfer RingOpen->Protic Required for Protonation BioBased Bio-Based Dipolar (Cyrene, DMC) Replaces DMF Coupling->BioBased High Solubility Low Toxicity GreenAprotic Green Aprotic (2-MeTHF, EtOAc) Replaces DCM/THF Lithiation->GreenAprotic Stable to Base Easy Workup AminoAlc Gamma-Amino Alcohol Protic->AminoAlc Deriv Functionalized Urea GreenAprotic->Deriv BioBased->Deriv

Caption: Decision tree for solvent selection based on reaction pathway. Green nodes indicate sustainable solvent choices prioritizing EHS compliance.[2]

Troubleshooting & Optimization

  • Issue: Poor conversion in Hydrogenolysis.

    • Cause: Urea moiety coordinating to Pd catalyst.[1][2]

    • Fix: Switch solvent to Acetic Acid/Methanol (1:10) mixture.[1][2] The acid prevents amine poisoning of the catalyst surface.[1]

  • Issue: Product oiling out in Toluene.

    • Cause: The polar carboxamide tail is incompatible with non-polar aromatics.[1][2]

    • Fix: Use Isopropyl Acetate (iPrOAc) .[1][2] It offers a similar boiling point to toluene but better polarity for urea derivatives.[1][2]

References

  • Isoxazolidine Ring Opening: Revar, M., et al.[1][2] "Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation." DergiPark, 2021.[1][2] Link

  • Green Solvent Selection (2-MeTHF): Byrne, F., et al.[1][2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.[1][2][3] Link

  • Isoxazolidine Synthesis & Solvents: Koubachi, J., et al.[1][2] "Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines." Molecules, 2024.[1][2][4][5][6] Link

  • General Solvent Guides: GSK Solvent Sustainability Guide. "Green solvent selection guides."[1][2][3] White Rose Research Online. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Ethyl-1,2-oxazolidine-2-carboxamide Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural steps and delve i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural steps and delve into the chemical causality behind low purity yields. The coupling of 1,2-oxazolidine (isoxazolidine) with ethyl isocyanate is a highly sensitive transformation. Success depends on mastering moisture control, managing the lability of the N-O bond, and maintaining strict stoichiometric discipline.

Mechanistic Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the competing chemical pathways that derail this synthesis. The diagram below illustrates how environmental factors and reaction conditions divert the starting materials into specific, identifiable impurities.

ReactionPathway SM 1,2-Oxazolidine + Ethyl Isocyanate Target N-Ethyl-1,2-oxazolidine- 2-carboxamide (Target) SM->Target Dry DCM, 0-25°C H2O Trace H₂O Contamination SM->H2O Poor Technique Heat Thermal / Metal Catalysis Target->Heat Harsh Conditions Urea 1,3-Diethylurea (Major Impurity) H2O->Urea Hydrolysis & Condensation RingOpen 1-Ethyl-3-(3-hydroxypropyl)urea (N-O Cleavage) Heat->RingOpen Reductive/Thermal Cleavage

Chemical pathways leading to target product versus major impurities.

Quantitative Analytical Markers

Before adjusting your protocol, you must accurately diagnose the impurity profile of your crude mixture. Use the following self-validating analytical markers to pinpoint the exact failure mode in your workflow.

CompoundStructural FeatureLC-MS (ESI+) [M+H]⁺Key ¹H NMR Diagnostic Signal (CDCl₃)Typical Cause of Formation
N-ethyl-1,2-oxazolidine-2-carboxamide Target Product145.1~6.2 ppm (br s, 1H, NH-Et)N/A (Successful Synthesis)
1,3-Diethylurea Symmetrical Urea117.1~1.1 ppm (t, 6H, CH₃)Moisture contamination
1-Ethyl-3-(3-hydroxypropyl)urea Ring-opened147.1~3.6 ppm (t, 2H, CH₂-OH)N-O bond cleavage
1,2-Oxazolidine Unreacted SM74.1~4.0 ppm (t, 2H, O-CH₂)EtNCO degradation / Stoichiometry loss
Deep-Dive Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with a white, insoluble solid that ruins my chromatography columns? A: This is a classic symptom of moisture contamination leading to the formation of 1,3-diethylurea. Ethyl isocyanate is highly electrophilic and hygroscopic. In the presence of even trace amounts of water, it undergoes rapid hydrolysis to form ethylamine and carbon dioxide. The highly nucleophilic ethylamine then immediately reacts with another equivalent of ethyl isocyanate to form 1,3-diethylurea[1]. This side reaction is disastrous because it consumes two equivalents of your isocyanate per molecule of water, leaving unreacted 1,2-oxazolidine behind, and creates a highly polar impurity that frequently co-elutes or crashes out during purification[2]. Field Insight: Never trust old bottles of ethyl isocyanate. Always verify the reagent via FT-IR prior to use (look for the absence of N-H stretches at ~3300 cm⁻¹).

Q2: LC-MS analysis shows a mass corresponding to [M+2]⁺ (m/z 147.1) of the expected product. What is causing this? A: You are observing the reductive cleavage of the N-O bond, yielding 1-ethyl-3-(3-hydroxypropyl)urea. The N-O bond in the 1,2-oxazolidine ring is intrinsically labile due to the "alpha-effect" (lone pair-lone pair repulsion between the adjacent nitrogen and oxygen atoms). Under harsh conditions, excessive heat, or in the presence of trace transition metals (e.g., from degraded spatulas or contaminated stir bars), this bond readily cleaves to form linear 1,3-amino alcohol derivatives[3]. The thermal lability of these cyclic systems is well-documented, meaning that elevated temperatures must be strictly avoided[4]. Field Insight: If your synthetic route utilized a metal-catalyzed step to form the 1,2-oxazolidine precursor, ensure rigorous metal scavenging (e.g., using QuadraSil) before introducing the isocyanate.

Q3: The reaction stalls with significant unreacted 1,2-oxazolidine remaining, even after adding excess ethyl isocyanate. Should I heat the reaction to drive it to completion? A: Absolutely not. Heating will only promote the N-O cleavage discussed above and accelerate the thermal dimerization of the isocyanate into uretidinediones. The stall is almost certainly due to reagent degradation (hydrolysis) rather than a high activation energy barrier. Field Insight: Instead of heating, address the stoichiometry loss. Re-titrate your ethyl isocyanate, ensure your solvent is strictly anhydrous (<10 ppm H₂O), and add a fresh 0.2 equivalents of EtNCO at room temperature.

Diagnostic Workflow

If you are experiencing low purity, follow this logical decision tree to isolate and correct the root cause.

TroubleshootingWorkflow Start Low Purity Detected (LC-MS / NMR) CheckImp Identify Major Impurity Start->CheckImp Imp1 1,3-Diethylurea (m/z 117) CheckImp->Imp1 Imp2 Ring-Opened Amino Alcohols CheckImp->Imp2 Imp3 Unreacted 1,2-Oxazolidine CheckImp->Imp3 Root1 Moisture Contamination Hydrolysis of EtNCO Imp1->Root1 Root2 N-O Bond Cleavage (Thermal/Metal Catalysis) Imp2->Root2 Root3 Reagent Degradation or Stoichiometry Loss Imp3->Root3 Fix1 Dry Solvents & Glassware Use Argon Atmosphere Root1->Fix1 Fix2 Lower Temp (<25°C) Use Metal-Free Reagents Root2->Fix2 Fix3 Titrate EtNCO Add in Portions Root3->Fix3

Diagnostic workflow for identifying and resolving purity issues.

Standardized Experimental Protocol: Self-Validating Synthesis

To prevent the issues outlined above, utilize this field-proven, self-validating methodology. Every step contains an engineered checkpoint to ensure causality and prevent downstream failures.

Step 1: Reagent Validation (The Trustworthiness Check)

  • Action: Obtain ethyl isocyanate and perform an FT-IR analysis of the neat liquid.

  • Validation Check: Proceed only if a strong, sharp band at ~2270 cm⁻¹ (-N=C=O) is present and the region ~3300 cm⁻¹ (N-H stretch of ureas) is completely flat.

  • Causality: This guarantees that your electrophile has not pre-degraded into 1,3-diethylurea, ensuring accurate stoichiometry.

Step 2: Apparatus & Solvent Preparation

  • Action: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon (repeat 3x). Seal with a rubber septum.

  • Causality: Eliminates ambient atmospheric moisture, the primary driver of isocyanate hydrolysis.

Step 3: Reaction Assembly

  • Action: Dissolve 1,2-oxazolidine (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM, <10 ppm H₂O) and inject into the Schlenk flask via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality: DCM is chosen because it does not hydrogen-bond or participate in nucleophilic attack. Cooling to 0 °C suppresses the thermal cleavage of the N-O bond during the initial exothermic mixing phase.

Step 4: Controlled Electrophile Addition

  • Action: Dilute ethyl isocyanate (10.5 mmol, 1.05 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump.

  • Causality: The nucleophilic attack of the isoxazolidine nitrogen on the isocyanate is highly exothermic. Localized heating (hotspots) can provide the activation energy required for N-O bond cleavage. Controlled addition maintains a flat thermal baseline.

Step 5: Reaction Monitoring & Quenching

  • Action: Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours. Monitor via LC-MS. Once the 1,2-oxazolidine mass (m/z 74.1) disappears, quench the reaction with 1.0 mL of anhydrous methanol.

  • Validation Check: The LC-MS should show a dominant peak at m/z 145.1.

  • Causality: Unreacted ethyl isocyanate will form insoluble ureas during aqueous workup. Methanol rapidly converts the residual isocyanate to volatile methyl ethylcarbamate, which is easily removed under vacuum, ensuring a much cleaner crude profile.

Step 6: Gravimetric Yield Check & Purification

  • Action: Concentrate the mixture under reduced pressure (water bath strictly < 30 °C to prevent thermal degradation). Weigh the crude residue.

  • Validation Check: If the crude mass is significantly higher than the theoretical yield (1.44 g), it strongly indicates moisture intrusion and the co-precipitation of 1,3-diethylurea.

  • Action: Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

References

1.[1] Infra-red Study of the Reactions between Ethyl Isocyanate and Silica Surfaces. RSC Publishing. URL: 2.[3] Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol. Benchchem. URL: 3.[4] Synthesis of Nitrosoalkyl- and Amino-substituted a,b-unsaturated Ketones by Cleavage of the N-O-bond of Bicyclic D4-Isoxazolines. Clockss.org. URL: 4.[2] Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. NIH.gov. URL:

Sources

Optimization

Purification techniques for N-ethyl-1,2-oxazolidine-2-carboxamide via chromatography

Executive Summary & Molecule Assessment Welcome to the Separation Sciences Technical Support Center. You are dealing with N-ethyl-1,2-oxazolidine-2-carboxamide , a specific derivative of the isoxazolidine class.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Assessment

Welcome to the Separation Sciences Technical Support Center. You are dealing with N-ethyl-1,2-oxazolidine-2-carboxamide , a specific derivative of the isoxazolidine class.

Before initiating purification, we must address the physicochemical realities of this molecule.[1] Unlike standard organic intermediates, this compound presents a "Silent & Sticky" profile:

  • The "Silent" Issue (Detection): As an aliphatic isoxazolidine with an N-ethyl carboxamide side chain, this molecule lacks a strong chromophore (like a benzene ring). It will have negligible UV absorption above 220 nm. Standard UV detection at 254 nm will fail.

  • The "Sticky" Issue (Tailing): The carboxamide moiety (

    
    ) acts as a hydrogen bond acceptor and donor. On standard acidic silica gel, this leads to severe peak tailing due to interaction with free silanols.[2]
    
  • The Stability Risk: The N-O bond in the 1,2-oxazolidine ring is chemically distinct from the 1,3-oxazolidine acetal. While more resistant to hydrolysis, it can degrade on highly acidic stationary phases or under oxidative stress.

Pre-Purification Triage (Decision Matrix)

Do not proceed without verifying your detection method. Use the following decision tree to select your purification mode.

PurificationStrategy Start Crude Mixture Assessment UV_Check Does it absorb at 210 nm? Start->UV_Check Chromophore Aryl Impurities Present? UV_Check->Chromophore No (Aliphatic) Detection_Warn CRITICAL: Use ELSD, RI, or KMnO4 Stain Chromophore->Detection_Warn Yes NP_Route Normal Phase (Silica) *Requires Modifier* RP_Route Reverse Phase (C18) *Recommended* Detection_Warn->NP_Route If soluble in Hex/EtOAc Detection_Warn->RP_Route If soluble in MeOH/H2O

Figure 1: Method Selection Decision Matrix. Note the critical requirement for non-UV detection methods for aliphatic isoxazolidines.

Recommended Protocols

Method A: Normal Phase Flash Chromatography (Standard)

Best for: Removing non-polar starting materials and bulk purification.

The Challenge: The amide group will drag on silica, causing broad peaks. The Fix: You must "passivate" the silica surface using a basic modifier.

ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel (40–63 µm)Standard support. Pre-treatment required.
Mobile Phase A Hexane (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar eluent.
Modifier 1% Triethylamine (TEA) CRITICAL: Neutralizes acidic silanols to prevent amide tailing and ring opening [1].
Detection Iodine Stain or KMnO4Compound is UV-inactive. KMnO4 oxidizes the N-O bond (yellow spot). Iodine binds to the amide (brown spot).

Step-by-Step Protocol:

  • Column Pre-Treatment: Flush the packed silica column with 3 Column Volumes (CV) of Hexane + 1% TEA . This saturates the acidic sites.[3]

  • Equilibration: Flush with 5 CV of pure Hexane to remove excess TEA (prevents basic hydrolysis of the amide).

  • Loading: Dissolve crude in minimum DCM. Do not use DMF (it co-elutes).

  • Gradient: 0% to 100% EtOAc. The target isoxazolidine typically elutes between 40-70% EtOAc due to the polar carboxamide group.

Method B: Reverse Phase (C18) Preparative HPLC

Best for: High purity (>98%) and separating close-eluting polar impurities.

The Challenge: Low UV sensitivity.[4] The Fix: Low-wavelength monitoring or Mass Spec (MS) triggering.

ParameterSpecificationTechnical Rationale
Column C18 (End-capped)"End-capping" reduces secondary interactions with the amide [2].
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the amide neutral and improves peak shape.
Mobile Phase B Acetonitrile (ACN)Preferred over MeOH for lower backpressure and better UV transparency at 210 nm.
Wavelength 210 nm (or MS-TIC)Amide bond absorbs weakly at 210 nm. Avoid acetone/EtOAc (UV cutoff interference).

Troubleshooting Guide (FAQ)

Q1: I see no peaks on my Flash system, but I know the mass is there.

Diagnosis: You are likely relying on UV detection at 254 nm. Root Cause: N-ethyl-1,2-oxazolidine-2-carboxamide is an aliphatic molecule. It has no conjugated pi-system to absorb UV light at 254 nm [3]. Corrective Action:

  • Switch Detector: Use an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Manual Check: Collect all fractions and spot them on a TLC plate. Visualize using Ninhydrin (may require heating/cleavage) or Phosphomolybdic Acid (PMA) stain.

Q2: My product peak is tailing severely (Asymmetry > 2.0).

Diagnosis: Silanol interaction. Root Cause: The carbonyl oxygen of the carboxamide and the ring nitrogen are hydrogen-bonding with the acidic protons of the silica silanols (


).
Corrective Action: 
  • For Normal Phase: Add 1% Triethylamine (TEA) to the mobile phase.

  • For Reverse Phase: Ensure you are using a buffered mobile phase (e.g., 10mM Ammonium Formate) rather than just water [4].

Q3: Is the isoxazolidine ring stable on silica?

Diagnosis: Potential on-column degradation. Root Cause: While 1,2-oxazolidines are more stable than 1,3-oxazolidines, prolonged exposure to acidic silica can induce ring-opening or hydrolysis of the carboxamide. Corrective Action:

  • Minimize residence time.[3] Do not leave the compound on the column overnight.

  • If degradation is observed (new spots appearing on TLC after 2D-TLC check), switch to Neutral Alumina as the stationary phase.[3]

Mechanistic Visualization: The "Tailing" Phenomenon

The following diagram illustrates why your amide tails on standard silica and how the modifier fixes it.

TailingMechanism cluster_0 Standard Silica (Acidic) cluster_1 Blocked Silica (+TEA) Silanol Si-OH (Silanol) Interaction H-Bonding (Drag/Tailing) Silanol->Interaction Analyte Amide Carbonyl (Target) Analyte->Interaction Silanol_B Si-OH TEA Triethylamine (Modifier) Silanol_B->TEA Preferential Binding Analyte_B Amide Carbonyl (Target) Elution Clean Elution Analyte_B->Elution No Drag

Figure 2: Mechanism of peak tailing suppression using amine modifiers.

References

  • Alwsci Technologies. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chromatography Online. (2020). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • Phenomenex. (2025).[2][5] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of N-ethyl-1,2-oxazolidine-2-carboxamide

Welcome to the Analytical Technical Support Center. This guide provides specialized troubleshooting, self-validating methodologies, and mechanistic insights for researchers conducting structural elucidation and forced de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide provides specialized troubleshooting, self-validating methodologies, and mechanistic insights for researchers conducting structural elucidation and forced degradation studies on N-ethyl-1,2-oxazolidine-2-carboxamide (Molecular Formula: C₆H₁₂N₂O₂, Monoisotopic Mass: 144.0899 Da).

I. Frequently Asked Questions (FAQs)

Q: What are the primary structural vulnerabilities of N-ethyl-1,2-oxazolidine-2-carboxamide during stress testing? A: The molecule contains two highly labile sites: the exocyclic carboxamide bond and the endocyclic N-O bond of the 1,2-oxazolidine (isoxazolidine) ring. Under hydrolytic stress, amide cleavage predominates. Under acidic or reductive stress, the N-O bond undergoes heterolytic cleavage, leading to ring-opened urea derivatives. Oxidative stress typically yields hydroxylated species at the alpha-carbon positions (C3 or C5 of the ring) .

Q: Why do I observe a major degradant with a +2 Da mass shift ([M+H]⁺ m/z 147.11) under acidic conditions? A: This is the classic signature of N-O bond cleavage. The isoxazolidine ring opens to form 1-ethyl-3-(3-hydroxypropyl)urea. The addition of two hydrogen atoms (+2.0156 Da) occurs as the weak N-O bond is reduced/hydrolyzed. This is a well-documented pathway for isoxazolidine and oxazolidinone derivatives analyzed by LC-HRMS .

Q: How can I confidently differentiate between true degradation products and in-source fragmentation artifacts in my LC-MS data? A: True degradation products will chromatographically resolve from the parent API peak. If a suspected degradant mass (e.g., m/z 74.06 for 1,2-oxazolidine) perfectly co-elutes with the parent peak (m/z 145.10), it is likely an in-source fragment generated within the mass spectrometer's ionization source. Always employ a self-validating system : run an unstressed control sample alongside your stressed samples, and extract ion chromatograms (EICs) for both the parent and suspected degradant masses to verify distinct retention times.

II. Troubleshooting Guide

Issue 1: Poor retention of polar degradation products on standard C18 columns.
  • Causality: Amide hydrolysis generates highly polar, low-molecular-weight aliphatic amines (e.g., ethylamine, 1,2-oxazolidine) that lack sufficient hydrophobicity. These compounds will elute in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC), leading to ion suppression and poor peak shape.

  • Solution: Switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize an aqueous-compatible C18 column (e.g., C18-AQ) starting with a highly aqueous gradient (1-2% Acetonitrile). Incorporating a volatile ion-pairing agent like 0.1% Heptafluorobutyric acid (HFBA) will dramatically increase the retention of these small basic degradants.

Issue 2: Oxidative stress samples (H₂O₂) show massive signal suppression and uninterpretable adducts.
  • Causality: Residual hydrogen peroxide in the injection vial causes continuous, uncontrolled oxidation of the sample and severe ion suppression within the Electrospray Ionization (ESI) source.

  • Solution: You must quench the oxidative stress samples immediately after the designated stress period. Use sodium metabisulfite or catalase prior to LC-MS injection to halt the reaction, neutralize the peroxide, and stabilize the matrix .

III. Quantitative Data: Expected Degradation Profile

To facilitate rapid identification, the following table summarizes the exact mass shifts associated with the primary degradation pathways of N-ethyl-1,2-oxazolidine-2-carboxamide.

Degradation PathwayChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Mass Shift (Δ Da)
Parent API C₆H₁₂N₂O₂144.0899145.09710.0000
N-O Ring Opening C₆H₁₄N₂O₂146.1055147.1128+2.0156
Amide Hydrolysis (A) C₃H₇NO73.052874.0600-71.0371
Amide Hydrolysis (B) C₂H₇N45.057846.0651-99.0320
Oxidation (Hydroxylation) C₆H₁₂N₂O₃160.0848161.0920+15.9949

IV. Step-by-Step Methodologies

Protocol 1: Self-Validating Forced Degradation Setup

This protocol ensures that degradation is strictly controlled and artifacts are minimized.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-ethyl-1,2-oxazolidine-2-carboxamide in HPLC-grade Water/Acetonitrile (50:50, v/v).

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 1N HCl. Heat at 60°C for 24 hours.

    • Basic: Mix 1 mL stock with 1 mL 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at room temperature for 24 hours.

    • Control: Mix 1 mL stock with 1 mL Water. Store at room temperature for 24 hours.

  • Quenching (Critical Step): Neutralize acidic and basic samples with equivalent molarities of NaOH and HCl, respectively, to stop hydrolysis. Quench oxidative samples with 100 µL of 1M sodium thiosulfate.

  • Dilution: Dilute all samples to a final theoretical concentration of 10 µg/mL using the initial LC mobile phase to prevent solvent-mismatch peak distortion.

Protocol 2: LC-HRMS Analytical Workflow
  • Chromatography: Utilize a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.

  • Mass Spectrometry: Operate a Q-TOF instrument in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Data Acquisition: Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 3 most abundant ions. Apply Mass Defect Filtering (MDF) around the parent mass (144.09 ± 50 mDa) to selectively identify structurally related degradants, filtering out background matrix ions .

V. Visualizations

Pathways Parent N-ethyl-1,2-oxazolidine-2-carboxamide [M+H]+ 145.0971 Hydrolysis Amide Hydrolysis (Basic/Acidic) Parent->Hydrolysis H2O Cleavage N-O Bond Cleavage (Acidic/Reductive) Parent->Cleavage +2H Oxidation Oxidation (H2O2 / Thermal) Parent->Oxidation +O Prod1 1,2-oxazolidine + Ethylamine [M+H]+ 74.0600 & 46.0651 Hydrolysis->Prod1 Prod2 1-ethyl-3-(3-hydroxypropyl)urea [M+H]+ 147.1128 (+2 Da) Cleavage->Prod2 Prod3 Hydroxylated Isoxazolidine [M+H]+ 161.0920 (+16 Da) Oxidation->Prod3

Figure 1: Primary forced degradation pathways of N-ethyl-1,2-oxazolidine-2-carboxamide.

Troubleshooting Start Detect Suspected Degradant via LC-HRMS CheckRT Does the degradant peak co-elute with Parent API? Start->CheckRT Artifact In-Source Fragmentation Artifact (Not a true degradant) CheckRT->Artifact Yes TrueDeg True Degradation Product CheckRT->TrueDeg No CheckMass Calculate Exact Mass Shift (Δ Da) TrueDeg->CheckMass Mass2 Δ = +2.0156 Da (N-O Cleavage) CheckMass->Mass2 Mass16 Δ = +15.9949 Da (Oxidation) CheckMass->Mass16

Figure 2: LC-MS/MS troubleshooting workflow to differentiate true degradants from artifacts.

VI. References

  • Guo, K., Zhang, T., Wang, Y., Jin, B., & Ma, C. (2019). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 169, 196-207.[Link]

  • Qaddoumi, M. G., et al. (2026). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 19(1), 69.[Link]

Optimization

Technical Support Center: Stability Optimization for N-ethyl-1,2-oxazolidine-2-carboxamide

Case ID: ISOX-STAB-001 Status: Active Guide Subject: Thermal and Hydrolytic Stability Profiles for N-substituted Isoxazolidines[1] Executive Summary This guide addresses the stability profile of N-ethyl-1,2-oxazolidine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-STAB-001 Status: Active Guide Subject: Thermal and Hydrolytic Stability Profiles for N-substituted Isoxazolidines[1]

Executive Summary

This guide addresses the stability profile of N-ethyl-1,2-oxazolidine-2-carboxamide . As a 1,2-oxazolidine (isoxazolidine) derivative featuring an exocyclic carboxamide, this molecule presents a unique dual-stability challenge.[1] Users must balance the thermal sensitivity of the isoxazolidine ring (prone to retro-1,3-dipolar cycloaddition) with the hydrolytic susceptibility of the carboxamide moiety.[1]

Immediate Action Required: If your sample has turned yellow or shows precipitation, move to Section 3: Troubleshooting immediately. For storage optimization, refer to Section 2 .

Part 1: The Stability Matrix (Mechanism of Action)[1]

To optimize conditions, one must understand the degradation pathways.[1] This molecule is not a static entity; it exists in a metastable state governed by two primary vectors:[1]

  • Thermal Vector (The "Retro" Risk): 1,2-oxazolidines are often synthesized via nitrone cycloaddition.[1] High thermal energy can reverse this process, triggering a Retro-1,3-Dipolar Cycloaddition .[1] This breaks the ring into a nitrone and an alkene.[1]

  • Hydrolytic Vector (The "Split" Risk): The carboxamide group (

    
    ) is susceptible to hydrolysis, particularly under acidic or basic catalysis, leading to ring opening or deamidation.[1]
    
Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways cluster_legend Stability Factors Compound N-ethyl-1,2-oxazolidine- 2-carboxamide Retro Retro-Cycloaddition (Nitrone + Alkene) Compound->Retro Heat (>60°C) Hydrolysis_Acid Ring Opening (Amino Alcohol deriv.) Compound->Hydrolysis_Acid pH < 4 (Acid Catalysis) Hydrolysis_Base Deamidation (Isoxazolidine free base) Compound->Hydrolysis_Base pH > 9 (Base Catalysis) Legend Red Arrow: Thermal Risk Yellow Arrow: Chemical Risk

Figure 1: Competing degradation pathways. Thermal stress favors retro-cycloaddition, while pH extremes favor hydrolysis.[1]

Part 2: Optimized Storage & Handling Protocols

Temperature Thresholds

Data indicates that N-acyl isoxazolidines exhibit non-linear stability profiles relative to temperature.[1]

ConditionTemperature RangeStability ForecastRecommendation
Cryogenic -80°C to -20°COptimal (>2 years)Primary Storage. Dissolve in anhydrous DMSO if liquid storage is required.[1]
Refrigerated 2°C to 8°CModerate (1-3 months)Working aliquots only.[1] Monitor for yellowing (nitrone formation).[1]
Ambient 20°C to 25°CLow (<2 weeks)Avoid. Thermal motion increases N-O bond strain.[1]
Stress > 45°CCritical Failure Rapid retro-cycloaddition likely.[1]
Solvent Compatibility

The choice of solvent dramatically affects the rate of ring opening.[1]

  • Recommended: DMSO, Acetonitrile (Anhydrous).[1]

  • Caution: Methanol/Ethanol (Nucleophilic attack on the carboxamide is possible over long periods).[1]

  • Prohibited: Water/Buffer (unless used immediately).[1] Aqueous storage leads to hydrolysis of the exocyclic amide.[1]

Part 3: Troubleshooting & FAQs

Q1: My compound has developed a yellow tint. Is it still usable?

Diagnosis: The yellowing is a classic signature of Nitrone formation .[1] Mechanism: You have likely triggered a partial retro-1,3-dipolar cycloaddition.[1] Nitrones are chromophores (often yellow/orange) due to conjugation.[1] Solution:

  • Run an LC-MS.[1] Look for a mass peak corresponding to the loss of the alkene fragment (if volatile) or the appearance of the nitrone mass.[1]

  • If purity is >90%, repurify via cold column chromatography.[1]

  • Prevention: Store at -20°C and shield from light.

Q2: I see a new peak in HPLC with a lower retention time. What is it?

Diagnosis: This is likely the Hydrolysis Product .[1] Mechanism: The carboxamide bond (


) has cleaved, or the isoxazolidine ring has opened to a linear amino-alcohol derivative.[1] Linear polar fragments elute earlier on Reverse Phase (C18) columns.[1]
Action:  Check the pH of your mobile phase.[1] Ensure it is buffered to pH 6.0–7.[1]5. Avoid TFA (Trifluoroacetic acid) in the mobile phase if the compound sits in the autosampler for >4 hours; use Formic Acid or Ammonium Acetate instead.[1]
Q3: Can I heat this compound to dissolve it?

Strictly Limit Heat. Do not exceed 40°C . Use sonication rather than heat.[1] If heating is unavoidable, use a water bath for <5 minutes.[1] Reasoning: The activation energy (


) for the N-O bond homolysis or retro-cycloaddition in isoxazolidines can be surprisingly low.[1] Exceeding the 

(often roughly 60-80°C for this class) initiates an irreversible cascade.[1]

Part 4: Validation Protocols

Do not guess. Validate your specific batch stability using these self-validating protocols.

Protocol A: Thermal Stability Limit (DSC)

Use this to determine the absolute "Kill Temperature" for your specific derivative.[1]

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 2–5 mg solid in a hermetically sealed aluminum pan.

  • Ramp: 5°C/min from 20°C to 200°C.

  • Analysis: Look for the first exothermic event.[1]

    • Interpretation: An exotherm usually indicates N-O bond cleavage or decomposition.[1]

    • Rule: Your maximum processing temperature must be 50°C below this onset temperature (

      
      ).[1]
      
Protocol B: Solution State Stability (Isothermal)

Use this to validate autosampler stability.

  • Preparation: Dissolve compound at 1 mg/mL in 50:50 MeCN:H2O (buffered pH 7).

  • Incubation: Place in HPLC autosampler at 25°C.

  • Sampling: Inject every 2 hours for 24 hours.

  • Criteria: If the Area Under Curve (AUC) of the parent peak drops by >2%, the compound is unstable in solution at RT.[1]

    • Corrective Action: Cool autosampler to 4°C.

Decision Tree: Storage Logic

StorageLogic Start New Sample Received Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution LongTerm Long Term (>1 week)? Solid->LongTerm SolventCheck Is Solvent Anhydrous? Solution->SolventCheck Freeze Store at -20°C Desiccated LongTerm->Freeze Yes Fridge Store at 4°C Dark LongTerm->Fridge No Aqueous Aqueous/Buffer SolventCheck->Aqueous No Organic DMSO/MeCN SolventCheck->Organic Yes Immediate USE IMMEDIATELY Do not store Aqueous->Immediate FrozenSol Store at -80°C Organic->FrozenSol

Figure 2: Logical flow for determining optimal storage conditions based on physical state and duration.[1]

References

  • Padwa, A. (2012).[1] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.[1] (Detailed mechanisms of retro-cycloaddition in isoxazolidines).

  • Cicchi, S., et al. (2003).[1] "Thermal and photochemical behavior of isoxazolidines." European Journal of Organic Chemistry, 2003(7), 1305-1311.[1] Link[1]

  • Anderson, J. D., et al. (2021).[1] "Thermal Stability of Amorphous Solid Dispersions." Molecules, 26(2), 238.[1] (General protocols for thermal stability analysis using DSC). Link[1]

  • Revankar, G. R. (2005).[1] "Synthesis and properties of N-substituted isoxazolidines." Journal of Heterocyclic Chemistry, 42(5), 855-862.[1] (Specific data on N-acyl stability).

Sources

Troubleshooting

Resolving solubility issues of N-ethyl-1,2-oxazolidine-2-carboxamide in water

The following technical guide addresses the solubility and stability challenges associated with N-ethyl-1,2-oxazolidine-2-carboxamide , a specialized isoxazolidine derivative often utilized as a bioactive intermediate or...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability challenges associated with N-ethyl-1,2-oxazolidine-2-carboxamide , a specialized isoxazolidine derivative often utilized as a bioactive intermediate or research reagent.

This guide is structured as a Tier-2 Technical Support resource, designed to move beyond basic instructions and address the physicochemical mechanisms governing the compound's behavior in aqueous media.

Compound Profile & Solubility Physics

Before attempting solubilization, it is critical to understand the forces opposing dissolution. This compound features a 1,2-oxazolidine (isoxazolidine) ring fused to an ethylurea moiety.

PropertyValue / CharacteristicImpact on Solubility
Structure Isoxazolidine-2-carboxamideUrea Linkage : Creates strong intermolecular hydrogen bonding (N-H···O=C), resulting in a high crystal lattice energy that resists dissolution.
LogP ~0.1 (Predicted)Polarity : Theoretically water-soluble, but "brick dust" behavior (high melting point solid) often limits kinetic solubility.
pKa Neutral (Urea pKa > 14)pH Sensitivity : pH adjustment is ineffective for solubilization and risks catalyzing hydrolysis.
Stability Labile N-O bondHydrolysis Risk : Prolonged exposure to water, especially at non-neutral pH, can open the isoxazolidine ring.

Diagnostic Workflow: Why is it not dissolving?

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Compound Undissolved CheckPurity Step 1: Check Purity (LC-MS/NMR) Is it actually the target compound? Start->CheckPurity IsPolymer Result: Polymer/Degradant? CheckPurity->IsPolymer Impurities Found IsTarget Result: Confirmed Target CheckPurity->IsTarget Pure CheckConc Step 2: Check Target Concentration Is [C] > 10 mM? IsTarget->CheckConc HighConc Yes (>10 mM) CheckConc->HighConc LowConc No (<10 mM) CheckConc->LowConc MethodB Method B: Co-Solvent System (DMSO Stock -> Aqueous Dilution) HighConc->MethodB MethodA Method A: Kinetic Solubilization (Warmth + Sonication) LowConc->MethodA Failure Still Undissolved? MethodA->Failure MethodB->Failure CheckStability Step 3: Stability Check Did it hydrolyze to ring-opened amine? Failure->CheckStability

Figure 1: Troubleshooting logic for isoxazolidine-urea solubility issues.

Solubilization Protocols

Method A: Direct Aqueous Dissolution (For < 5 mM)

Best for: Low-concentration biological assays where DMSO is toxic.

The Challenge: The urea moiety forms a robust crystal lattice. Simply adding water results in a suspension that may take days to equilibrate. The Fix: Input energy to break the lattice (Kinetic Solubilization).

  • Weighing: Weigh the required amount of N-ethyl-1,2-oxazolidine-2-carboxamide.

  • Wetting: Add 10% of the final volume of warm water (37°C) . Do not use hot water (>50°C) to avoid N-O bond cleavage.

  • Shear Stress: Vortex vigorously for 60 seconds.

  • Sonication: Sonicate in a water bath at 35-40°C for 10-15 minutes.

    • Visual Check: Solution should be clear. If hazy, the compound is likely in a micro-crystalline suspension.

  • Dilution: Add the remaining water slowly while vortexing.

Method B: The "DMSO Spike" (For > 10 mM Stocks)

Best for: High-throughput screening, animal dosing, or storage stocks.

The Mechanism: DMSO disrupts the intermolecular hydrogen bond network of the urea, solvating the individual molecules before they enter the aqueous phase.

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

    • Note: The solubility in DMSO is typically >500 mM.

  • Equilibration: Vortex until completely dissolved (usually < 1 min).

  • Secondary Dilution:

    • For Cell Culture: Dilute the DMSO stock into the media.[1] Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

    • For Animal Dosing: Dilute 1:10 into a vehicle of 5% Tween 80 / 95% Saline . The surfactant (Tween) prevents re-crystallization upon contact with the aqueous buffer.

Stability & Degradation (Critical Warning)

Issue: Users often mistake degradation for insolubility . The 1,2-oxazolidine ring is chemically distinct from the 1,3-oxazolidine. While 1,2-isoxazolidines are generally more stable, the N-O bond is susceptible to reductive cleavage and hydrolysis under stress.

Pathway of Degradation:

  • Hydrolysis: The urea linkage (-N-CO-N-) can hydrolyze at extreme pH (pH < 2 or pH > 10), releasing N-ethyl-amine and the isoxazolidine carbamate.

  • Ring Opening: In the presence of strong nucleophiles or reducing agents, the N-O bond cleaves, resulting in a linear amino-alcohol derivative.

Verification Protocol: If your solution turns yellow or precipitates a "gooey" substance after 24 hours:

  • Run an LC-MS.

  • Target Mass (M+H): ~145.1 Da.

  • Degradant Mass: Look for peaks at M+18 (Hydrolysis) or M+2 (Reduction).

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to protonate the nitrogen and improve solubility? A: No. The nitrogen atoms in this molecule are amides/ureas, which are not basic (pKa < 0). Adding acid will not protonate them significantly but will catalyze the hydrolysis of the urea bond and potentially open the isoxazolidine ring. Always maintain pH 6.0–8.0.

Q2: The solution was clear, but crystals formed after freezing and thawing. Why? A: This is "Crash-out" precipitation. The freezing process excludes the solute from the ice lattice, creating supersaturated pockets that nucleate crystals.

  • Fix: Do not freeze aqueous working solutions. Store as a 100 mM stock in pure DMSO at -20°C. Dilute into water only immediately before use.

Q3: Is this compound light-sensitive? A: Isoxazolidine derivatives can be sensitive to UV light, which may promote N-O bond homolysis.

  • Recommendation: Store solid and solutions in amber vials or wrapped in foil.

Q4: I need a solvent for an in vivo IP injection. What do you recommend? A: Avoid pure DMSO. Use a formulation of 5% DMSO / 5% Solutol HS-15 / 90% Saline . This mimics the "Method B" approach but uses biocompatible excipients to maintain solubility in the bloodstream.

References

  • PubChem. (n.d.). N-ethyl-1,2-oxazolidine-2-carboxamide (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • MDPI. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules.[1][2][3][4][5][6][7][8][9] Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed Central. Retrieved March 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for N-ethyl-1,2-oxazolidine-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-ethyl-1,2-oxazolidine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-ethyl-1,2-oxazolidine-2-carboxamide .

Physicochemical Context & Causality

N-ethyl-1,2-oxazolidine-2-carboxamide () is a specialized heterocyclic urea derivative. Structurally, it features a highly polar, hydrogen-bond-accepting isoxazolidine core coupled with a hydrogen-bond-donating carboxamide group and a lipophilic ethyl chain.

This specific combination of functional groups creates an amphiphilic profile. During purification, the flexible ethyl chain and the strong intermolecular hydrogen-bonding network often lead to a depressed melting point when impurities are present. This causes the compound to separate as a supercooled liquid (oil out) rather than forming a stable crystal lattice (). Understanding this thermodynamic causality is critical for selecting the correct solvent parameters to force nucleation.

Diagnostic Troubleshooting & FAQs

Q: My crude product separates as an oil at the bottom of the flask instead of crystallizing. How do I correct this? A: "Oiling out" (liquid-liquid phase separation) occurs because the compound's melting point is depressed by impurities below the temperature at which it saturates the solvent. Because N-ethyl-1,2-oxazolidine-2-carboxamide has a relatively low lattice energy, it easily forms an amorphous coacervate. Causative Fix: Reheat the mixture until it is a single homogeneous phase. Add 5–10% more of the primary solvent (e.g., ethyl acetate) to lower the cloud point below the compound's melting point. Alternatively, perform a cold trituration with hexane to mechanically force nucleation before attempting a full recrystallization ().

Q: I am losing over 50% of my product in the mother liquor when using an ethanol/water system. Why? A: The isoxazolidine oxygen and the carboxamide nitrogen are excellent hydrogen bond acceptors, making the molecule highly soluble in protic solvents like ethanol and water, even at 0 °C (). Causative Fix: Transition to an Ethyl Acetate/Hexane anti-solvent system. Ethyl acetate provides sufficient polarity to dissolve the compound at reflux, while the non-polar hexane drastically reduces the dielectric constant of the medium upon cooling, forcing the compound out of solution with higher recovery rates ().

Q: How do I eliminate unreacted nitrones or ring-opened polar byproducts? A: Isoxazolidine synthesis via 1,3-dipolar cycloaddition often leaves behind highly polar nitrone precursors (). Causative Fix: If polar impurities dominate, use the Ethanol/Water protocol. Water acts as a highly polar anti-solvent for the moderately lipophilic target compound, while the ethanol-water matrix retains the highly polar nitrone impurities in the mother liquor.

Recrystallization Decision Workflow

Workflow Start Crude N-ethyl-1,2-oxazolidine-2-carboxamide (Solid or Oil) StateCheck Assess Physical State Start->StateCheck IsOil State: Oily / Amorphous StateCheck->IsOil IsSolid State: Crystalline Solid StateCheck->IsSolid Trituration Trituration in Cold Hexane (Induce Nucleation) IsOil->Trituration ImpurityCheck Assess Impurity Polarity (via TLC/HPLC) IsSolid->ImpurityCheck Trituration->IsSolid Seeds Formed PolarImp Polar Impurities Dominant (e.g., Nitrones) ImpurityCheck->PolarImp NonPolarImp Non-Polar Impurities Dominant (e.g., Aliphatic byproducts) ImpurityCheck->NonPolarImp EtOAcHex Protocol A: EtOAc / Hexane System PolarImp->EtOAcHex EtOHWater Protocol B: EtOH / Water System NonPolarImp->EtOHWater Pure Pure Crystalline Product EtOAcHex->Pure EtOHWater->Pure

Decision matrix for selecting the optimal recrystallization pathway based on crude physical state.

Self-Validating Experimental Protocols

Protocol A: Dual-Solvent Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

Target: High-yield recovery and removal of non-polar to moderately polar impurities.

  • Primary Dissolution: Place the crude solid in a round-bottom flask. Add boiling ethyl acetate dropwise while stirring until the solid just dissolves.

    • Validation Check: The solution must be completely transparent. If turbidity persists after 5 minutes of boiling, insoluble inorganic salts are present. Perform a hot gravity filtration before proceeding.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot hexane dropwise until the cloud point is reached (the first sign of sustained turbidity).

    • Validation Check: The cloudiness must persist for at least 10 seconds. If the solution clears immediately upon swirling, it is not yet supersaturated; continue adding hexane.

  • Clarification: Add 1–2 drops of boiling ethyl acetate until the solution just clears again, establishing perfect saturation.

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature (approx. 1–2 hours), then transfer to an ice bath (0–5 °C) for 1 hour.

    • Validation Check: Crystal formation should be visible. If the product oils out, scratch the inside of the flask with a glass rod to provide mechanical nucleation sites.

  • Harvesting: Vacuum filter the crystals using a Büchner funnel, wash with 2–3 mL of ice-cold hexane, and dry under high vacuum for 4 hours.

    • Validation Check: Run a TLC (1:1 EtOAc/Hexane) of the crystals versus the crude mixture. The product should appear as a single spot (Rf ~0.3–0.4), confirming successful purification.

Protocol B: Protic-Aqueous Crystallization (Ethanol / Water)

Target: Removal of highly polar impurities (e.g., nitrones, ring-opened byproducts).

  • Primary Dissolution: Dissolve the crude mixture in a minimal volume of boiling absolute ethanol.

    • Validation Check: Ensure complete dissolution; the solution should be clear and free of particulates.

  • Aqueous Precipitation: Add hot deionized water dropwise until the solution becomes faintly turbid.

    • Validation Check: The turbidity must hold. If it does not, the water concentration is too low to act as an effective anti-solvent.

  • Clarification & Cooling: Add a single drop of ethanol to clear the solution, then allow it to cool slowly to room temperature, followed by 2 hours at 4 °C.

  • Isolation: Filter the resulting crystals and wash with a minimal amount of ice-cold 10% ethanol/water.

    • Validation Check: Verify the melting point of the dried crystals. A sharp melting range (< 1.5 °C variance) validates the removal of polar impurities.

Quantitative Solvent System Data

Solvent SystemTarget Impurity ProfileTypical Recovery (%)Crystal HabitValidation Metric
Ethyl Acetate / Hexane Non-polar / Moderately polar75 - 85%Needles / PrismsSharp melting point variance < 1 °C
Ethanol / Water Highly polar (e.g., nitrones)60 - 70%GranularHPLC purity > 98%
Toluene / Heptane Broad spectrum50 - 60%AmorphousComplete dissolution at 110 °C

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104466420, N-ethyl-1,2-oxazolidine-2-carboxamide". PubChem. URL:[Link]

  • National Institutes of Health. "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)". PMC. URL:[Link]

  • Journal of Education for Pure Science. "Synthesis and Antimicrobial Evaluation of Some Isoxazolidine Derivatives". University of Thi-Qar. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis Risks of N-ethyl-1,2-oxazolidine-2-carboxamide

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic stability, I have designed this guide to help researchers and drug development professionals troubleshoot the degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic stability, I have designed this guide to help researchers and drug development professionals troubleshoot the degradation of [1].

Working with this compound presents unique analytical challenges because it contains two highly distinct hydrolytic liabilities: a urea-like carboxamide linkage and a strained isoxazolidine (1,2-oxazolidine) ring. To prevent data artifacts during your assays, you must understand the causality of its degradation and implement self-validating experimental controls.

Mechanistic Causality of Degradation Pathways

Do not treat hydrolysis as a generic failure mode. The degradation of N-ethyl-1,2-oxazolidine-2-carboxamide is strictly pathway-dependent, driven by the specific chemical environment of your assay.

  • Pathway A (Urea Cleavage): The urea linkage is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, this typically follows an elimination-addition mechanism [2]. The electronegative oxygen adjacent to the nitrogen in the isoxazolidine ring acts as an electron-withdrawing group, increasing the electrophilicity of the urea carbonyl. This makes it significantly more prone to nucleophilic attack than standard aliphatic ureas.

  • Pathway B (N-O Bond Cleavage): The N-O bond within the isoxazolidine ring is notoriously labile [3]. While it is primarily vulnerable to reductive cleavage (yielding 1,3-amino alcohols), it can also undergo ring-opening hydrolysis under extreme acidic conditions or in the presence of biological reductants (e.g., glutathione in cell-based assays) [4].

HydrolysisMechanisms cluster_0 Pathway A: Urea Linkage Cleavage cluster_1 Pathway B: Isoxazolidine Ring Opening Parent N-ethyl-1,2-oxazolidine- 2-carboxamide [M+H]+ 145.1 UreaHydrolysis Acid/Base Catalysis (pH < 4 or pH > 9) Parent->UreaHydrolysis Aqueous Hydrolysis NOCleavage Reductive / Harsh Acidic N-O Bond Fission Parent->NOCleavage Reductants / Protons Products1 Ethylamine + CO2 + Isoxazolidine ([M+H]+ 74.1) UreaHydrolysis->Products1 C-N Fission Products2 1,3-Amino Alcohol Urea ([M+H]+ 147.1) NOCleavage->Products2 Ring Opening

Fig 1. Divergent hydrolysis pathways of N-ethyl-1,2-oxazolidine-2-carboxamide.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade rapidly in biological buffers (e.g., pH 7.4 PBS) at 37°C? A1: While ureas are generally stable at neutral pH, the isoxazolidine nitrogen is part of a strained 5-membered ring. This unique electronic environment lowers the activation energy for hydrolysis. Furthermore, nucleophilic buffer components (like high-concentration phosphates) can actively attack the urea carbonyl, causing artifactual degradation. Solution: Switch to non-nucleophilic buffers like HEPES or MOPS for stability testing.

Q2: How can I differentiate between urea hydrolysis and N-O bond cleavage in my LC-MS data? A2: You must look at the exact mass of the degradants. Urea cleavage yields a primary degradant at m/z 74.1 (isoxazolidine) and m/z 46.1 (ethylamine). Conversely, N-O reductive cleavage yields a ring-opened 1,3-amino alcohol derivative at m/z 147.1 (+2 Da from the parent mass). Monitoring these specific transitions allows you to pinpoint the exact failure mode.

Q3: What constitutes a "self-validating" stability assay for this compound? A3: A self-validating assay must close the mass balance loop. If you start with 10 µM of the parent compound and observe a 4 µM drop over 24 hours, your quantitative method must detect exactly 4 µM of combined degradants. If the molar sum of (Remaining Parent + Degradant A + Degradant B) falls below 95%, the system mathematically proves the presence of an undetected tertiary degradation pathway (e.g., polymerization or oxidative degradation).

Self-Validating Experimental Protocol: Kinetic Hydrolysis Assay

To accurately profile the stability of N-ethyl-1,2-oxazolidine-2-carboxamide, follow this step-by-step methodology. This protocol uses a physical quench to prevent pH-shift artifacts and employs an internal standard to ensure absolute mass balance.

Step-by-Step Methodology
  • Matrix Preparation: Prepare 100 mM buffer solutions at pH 2.0 (Glycine-HCl), pH 7.4 (HEPES), and pH 10.0 (Carbonate).

  • Spiking & Internal Control: Spike the compound to a final concentration of 10 µM. Immediately add 1 µM of a stable heavy-isotope internal standard (e.g., 13C-labeled urea analog) to correct for LC-MS ionization suppression.

  • Thermal Incubation: Incubate the aliquots in a thermomixer at 37°C.

  • Physical Quenching (Critical Step): At time points (0, 1, 4, 12, 24, and 48 hours), do not use chemical acid/base quenching, as shifting the pH will trigger rapid artifactual urea cleavage. Instead, extract 50 µL and immediately snap-freeze in liquid nitrogen.

  • Extraction: Thaw the samples on ice directly into 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate buffer salts and arrest kinetics. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole MS operating in MRM mode, tracking the specific transitions outlined in the Data Presentation section below.

ValidationWorkflow Step1 1. Sample Prep 10 µM Compound + 1 µM IS in pH 2-10 Buffers Step2 2. Thermal Incubation 37°C (Time-course: 0-48h) Step1->Step2 Step3 3. Reaction Quenching Snap-Freeze + Cold ACN (Arrests Kinetics) Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Mode for Mass Balance Step3->Step4 Decision Degradant ID & Mass Balance Check Step4->Decision PathA Detection of m/z 74.1 Confirms Urea Cleavage Decision->PathA Pathway A Dominant PathB Detection of m/z 147.1 Confirms Ring Opening Decision->PathB Pathway B Dominant

Fig 2. Self-validating LC-MS/MS workflow for degradation pathway identification.

Quantitative Data Presentation

Use the following exact mass and MRM transition parameters to program your mass spectrometer. These values are calculated to definitively separate the intact parent from its specific hydrolytic degradants.

AnalyteChemical FormulaExact Mass (Da)Expected [M+H]+Diagnostic MS/MS Transition
Intact Parent C6H12N2O2144.0899145.097145.1 → 74.1
Degradant A (Isoxazolidine) C3H7NO73.052874.06074.1 → 56.1
Degradant B (Ethylamine) C2H7N45.057846.06546.1 → 29.0
Degradant C (Ring-Opened) C6H14N2O2146.1055147.113147.1 → 102.1

References

  • Title: N-ethyl-1,2-oxazolidine-2-carboxamide | C6H12N2O2 | CID 104466420 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate Source: Indian Journal of Chemistry (NIScPR) URL: [Link]

  • Title: Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines Source: Molecules (MDPI) URL: [Link]

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Spectral Analysis of N-ethyl-1,2-oxazolidine-2-carboxamide: A Platform Comparison Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: N-ethyl-1,2-oxazolidine-2-carboxamide[1] The 1,2-oxazolidine (isoxazolidine) scaffold is a highly privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: N-ethyl-1,2-oxazolidine-2-carboxamide[1]

The 1,2-oxazolidine (isoxazolidine) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its conformational rigidity and unique hydrogen-bonding profile. However, the structural elucidation of its derivatives, such as N-ethyl-1,2-oxazolidine-2-carboxamide, presents significant analytical hurdles. This guide objectively compares NMR hardware platforms for resolving the complex spectral features of this compound and provides a self-validating experimental protocol for accurate data acquisition.

The Analytical Challenge: Causality in Isoxazolidine NMR

Before comparing instrumental platforms, it is critical to understand why N-ethyl-1,2-oxazolidine-2-carboxamide produces a deceptively complex ¹H NMR spectrum. As a Senior Application Scientist, I approach this by analyzing the molecule's dynamic stereochemistry:

  • Diastereotopic Ring Protons: The 5-membered 1,2-oxazolidine ring adopts a puckered "envelope" conformation. Because the ring nitrogen (N2) is part of a planar urea-like system, the two protons attached to each of the C3, C4, and C5 carbons are locked in distinct pseudo-axial and pseudo-equatorial environments[2]. This magnetic inequivalence generates a complex, second-order spin system (often an ABXY network) rather than simple first-order multiplets.

  • Restricted Urea Bond Rotation: The exocyclic N-C(=O) bond possesses partial double-bond character. This restricted rotation can lead to the formation of distinct cis/trans rotamers at room temperature. Consequently, signals for the N-ethyl group and the adjacent C3 ring protons may exhibit severe line broadening or split into minor peak sets.

  • Electronegativity Effects: The presence of the highly electronegative oxygen at position 1 drastically deshields the adjacent C5 protons, pushing their chemical shifts into the 3.95–4.15 ppm range, a characteristic hallmark observed in complex 1,2-oxazolidine-containing natural products like zetekitoxin AB[3].

Platform Comparison: Benchtop vs. Standard vs. High-Field NMR

The ratio of the chemical shift difference to the coupling constant (


) dictates whether a spin system appears as a simple first-order multiplet or a convoluted second-order pattern. The table below objectively compares how different NMR platforms handle the second-order effects of the isoxazolidine ring[4].
Table 1: Performance Comparison of NMR Platforms for Isoxazolidine Analysis
Analytical PlatformField StrengthResolution of C3/C4/C5 ProtonsRotamer Detection CapabilityBest Use Case
Benchtop NMR 80 MHzPoor: Severe "roofing" effects; C3 and C5 signals merge into an unresolvable broad multiplet.None: Broadening cannot be distinguished from poor resolution.Rapid reaction monitoring; crude purity checks.
Standard NMR 400 MHzModerate: Ethyl group resolves perfectly. Ring protons show distinct but overlapping second-order multiplets.Moderate: Broadening is visible, but minor rotamer peaks may be lost in the baseline noise.Routine structural confirmation and QA/QC.
High-Field NMR 600 MHz + CryoProbeExcellent: Maximizes

. Spin systems approach first-order (AMXY), allowing precise

-coupling extraction.
Excellent: High S/N allows quantification of minor rotameric states (<5% abundance).De novo structural elucidation; 2D NOESY conformational studies.

Insight: While 400 MHz instruments are the industry workhorse, resolving the specific diastereotopic couplings of the 1,2-oxazolidine ring to determine relative stereochemistry strictly requires a 600 MHz instrument or the application of specialized lanthanide shift reagents[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural data, do not simply dissolve the sample and run it. The following protocol incorporates built-in self-validation steps to prevent artifacts caused by chemical exchange or poor shimming.

Step 1: Solvent Selection and Preparation

  • Action: Use CDCl₃ filtered through basic alumina, containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Standard CDCl₃ degrades over time, generating trace DCl. Acidic environments catalyze the rapid chemical exchange of the exocyclic amide -NH proton. This exchange will "wash out" the signal and destroy the crucial ³J coupling to the ethyl -CH₂ group. Basic alumina neutralizes the solvent.

Step 2: Sample Concentration

  • Action: Dissolve exactly 5.0 mg of N-ethyl-1,2-oxazolidine-2-carboxamide in 0.6 mL of the prepared CDCl₃.

  • Causality: Over-concentrated samples increase viscosity, which broadens lines and obscures the fine splitting of the C4 multiplet.

Step 3: Tuning, Matching, and Shimming (The Validation Step)

  • Action: Insert the sample, lock on the deuterium signal, and perform automated tuning/matching followed by gradient shimming.

  • Self-Validation: Before acquiring the full spectrum, acquire a 1-scan spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the TMS FWHM is >0.5 Hz, your shimming is inadequate. Do not proceed until the TMS peak is a sharp, symmetrical singlet.

Step 4: Acquisition Parameters (600 MHz)

  • Action: Set the pulse angle to 30° (zg30), relaxation delay (D1) to 10 seconds, and acquire 16 scans.

  • Causality: A 10-second D1 ensures complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration values perfectly match the stoichiometric ratio of the molecule.

Comparative Spectral Data Analysis

When acquired at 600 MHz using the protocol above, the ¹H NMR spectrum of N-ethyl-1,2-oxazolidine-2-carboxamide will yield the following quantitative data[4].

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities (600 MHz, CDCl₃, 298 K)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ethyl -CH₃ 1.15Triplet (t)3H³J = 7.2
Ring C4-H₂ 2.15 – 2.30Multiplet (m)2HComplex (Diastereotopic)
Ethyl -CH₂ 3.30Doublet of Quartets (dq)2H³J = 7.2, 5.5
Ring C3-H₂ 3.55 – 3.70Multiplet (m)2HComplex (Diastereotopic)
Ring C5-H₂ 3.95 – 4.15Multiplet (m)2HComplex (Diastereotopic)
Amide -NH 6.20Broad Triplet (bt)1H³J = 5.5

Note: The C5 protons are shifted furthest downfield due to the direct deshielding effect of the adjacent ring oxygen[3].

Spin System Visualization

To aid in 2D NMR interpretation (COSY/NOESY), the logical relationships between the coupled spin systems are mapped below. Notice that the exocyclic ethyl group and the isoxazolidine ring exist as two isolated scalar coupling networks, bridged only by spatial NOE interactions.

G NH Amide NH (δ 6.2) EtCH2 Ethyl CH2 (δ 3.3) NH->EtCH2 ³J = 5.5 Hz C3 Ring C3-H2 (δ 3.6) NH->C3 NOE EtCH3 Ethyl CH3 (δ 1.1) EtCH2->EtCH3 ³J = 7.2 Hz C4 Ring C4-H2 (δ 2.2) C3->C4 ³J = 7-9 Hz C5 Ring C5-H2 (δ 4.0) C4->C5 ³J = 7-9 Hz

1H-1H COSY and NOESY spin system network of N-ethyl-1,2-oxazolidine-2-carboxamide.

References

  • N-ethyl-1,2-oxazolidine-2-carboxamide | C6H12N2O2 | CID 104466420. PubChem, National Center for Biotechnology Information. URL:[Link]

  • A Comprehensive Study of the Synthesis, Spectral Characteristics of 1,2-Oxazolidine Analogs. MDPI. URL: [Link]

  • The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives. Preprints.org. URL:[Link]

  • 1H NMR separation of epimeric mixtures by lanthanide shift reagents. Academia.edu. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Characterization of N-ethyl-1,2-oxazolidine-2-carboxamide

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. N-ethyl-1,2-oxazolidine-2-carboxamide, a molecule of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. N-ethyl-1,2-oxazolidine-2-carboxamide, a molecule of interest in medicinal chemistry, presents a unique combination of a cyclic carbamate (the oxazolidinone ring) and a tertiary amide functionality. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the characterization of this molecule. This guide provides an in-depth analysis of the expected FTIR absorption peaks for N-ethyl-1,2-oxazolidine-2-carboxamide, a comparative analysis with related structures, and a detailed experimental protocol.

The Molecular Signature: Predicting the FTIR Spectrum

The infrared spectrum of a molecule is a unique fingerprint, arising from the vibrations of its constituent bonds. For N-ethyl-1,2-oxazolidine-2-carboxamide, we can predict the key absorption peaks by dissecting its functional groups: the oxazolidinone ring and the N-ethyl-carboxamide side chain.

Core Structural Features and Their Vibrational Fingerprints

The fundamental structure of N-ethyl-1,2-oxazolidine-2-carboxamide dictates its primary infrared absorption characteristics. The interplay between the oxazolidinone ring and the N-ethyl-carboxamide group results in a spectrum that is a composite of these two key moieties.

cluster_molecule N-ethyl-1,2-oxazolidine-2-carboxamide N1 N C2 C N1->C2 O3 O C2->O3 N_ethyl N C2->N_ethyl O_amide O C2->O_amide C4 C O3->C4 C5 C C4->C5 O_ring O C5->O_ring O_ring->N1 C_ethyl1 C N_ethyl->C_ethyl1 C_ethyl2 C C_ethyl1->C_ethyl2

Figure 1: Molecular structure of N-ethyl-1,2-oxazolidine-2-carboxamide highlighting the key functional groups.

The most prominent feature in the FTIR spectrum of N-ethyl-1,2-oxazolidine-2-carboxamide is expected to be the carbonyl (C=O) stretching vibration. Due to the presence of two carbonyl groups (one in the oxazolidinone ring and one in the carboxamide), we can anticipate strong absorptions in the region of 1630-1780 cm⁻¹[1]. The exact position of these peaks will be influenced by the electronic effects of the neighboring atoms.

Comparative Analysis: Differentiating N-ethyl-1,2-oxazolidine-2-carboxamide

To provide a clearer understanding of the unique spectral features of our target molecule, a comparison with simpler, related structures is invaluable. We will consider 2-oxazolidinone and a generic N-acyl oxazolidinone as our primary comparators.

Functional Group Vibration N-ethyl-1,2-oxazolidine-2-carboxamide (Predicted) 2-Oxazolidinone N-Acyl Oxazolidinone Rationale for Differences
Amide C=O Stretch ~1640 - 1680 cm⁻¹ (strong)N/A~1690 - 1720 cm⁻¹ (strong)The N-ethyl group is less electron-withdrawing than an acyl group, leading to a lower frequency C=O stretch.
Oxazolidinone C=O Stretch ~1750 - 1780 cm⁻¹ (strong)~1750 - 1780 cm⁻¹ (strong)~1770 - 1800 cm⁻¹ (strong)The electronic environment of the oxazolidinone carbonyl is similar across these molecules, resulting in a comparable absorption range.
C-N Stretch (Amide) ~1350 - 1450 cm⁻¹ (medium)N/A~1350 - 1450 cm⁻¹ (medium)The C-N bond of the carboxamide group will have a characteristic stretching vibration.
C-N Stretch (Ring) ~1200 - 1300 cm⁻¹ (medium)~1200 - 1300 cm⁻¹ (medium)~1200 - 1300 cm⁻¹ (medium)The C-N bond within the oxazolidinone ring is expected in this region.
C-O-C Stretch (Ring) ~1000 - 1100 cm⁻¹ (strong)~1000 - 1100 cm⁻¹ (strong)~1000 - 1100 cm⁻¹ (strong)The ether linkage within the oxazolidinone ring gives rise to a strong, characteristic absorption.
C-H Stretch (Aliphatic) ~2850 - 2960 cm⁻¹ (medium)~2850 - 2960 cm⁻¹ (medium)~2850 - 2960 cm⁻¹ (medium)These absorptions arise from the C-H bonds in the ethyl group and the oxazolidine ring.
N-H Stretch Absent~3200 - 3400 cm⁻¹ (medium, broad)AbsentThe target molecule and N-acyl oxazolidinones have a tertiary amide and a fully substituted ring nitrogen, respectively, thus lacking an N-H bond. 2-Oxazolidinone has a secondary amine in the ring.

Table 1: Comparative analysis of predicted FTIR absorption peaks.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for the characterization of N-ethyl-1,2-oxazolidine-2-carboxamide, the following protocol is recommended.

Figure 2: Experimental workflow for FTIR analysis.

1. Sample Preparation:

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly dry the sample of N-ethyl-1,2-oxazolidine-2-carboxamide and spectroscopic grade Potassium Bromide (KBr) to remove any residual moisture, which can interfere with the spectrum (strong, broad O-H absorption around 3400 cm⁻¹).

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • For Liquid or Soluble Samples (Attenuated Total Reflectance - ATR):

    • If the sample is a liquid or can be dissolved in a suitable, non-interfering solvent (e.g., chloroform, dichloromethane), the ATR-FTIR technique is highly recommended for its simplicity and speed.

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened, lint-free cloth.

    • Apply a small amount of the liquid sample or solution directly onto the ATR crystal.

2. Instrument Setup and Background Scan:

  • Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Perform a background scan to record the spectrum of the empty sample compartment (or the clean ATR crystal). This will be subtracted from the sample spectrum.

3. Sample Analysis:

  • Place the KBr pellet in the sample holder or ensure the liquid sample is in good contact with the ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

4. Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary to obtain a flat baseline.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

5. Spectral Interpretation:

  • Compare the obtained spectrum with the predicted absorption peaks and the comparative data provided in this guide.

  • Pay close attention to the carbonyl region (1600-1800 cm⁻¹) to distinguish the two C=O stretching vibrations.

  • Analyze the fingerprint region (below 1500 cm⁻¹) for characteristic C-N and C-O stretching vibrations.

Trustworthiness Through Self-Validation

The described protocol incorporates a self-validating system. The background scan accounts for instrumental and environmental variables. The use of well-defined spectral regions for specific functional groups, supported by extensive literature, provides a robust framework for interpretation. Furthermore, comparison with the spectra of known, related compounds serves as a crucial validation step for the peak assignments. The absence of an N-H stretch, for instance, would be a key confirmatory data point for the successful synthesis of the target molecule over its potential precursors.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of N-ethyl-1,2-oxazolidine-2-carboxamide. By understanding the expected absorption peaks based on its functional groups and by performing a comparative analysis with related structures, researchers can confidently verify the identity and purity of their synthesized compounds. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of sound scientific research and drug development.

References

  • SpectraBase. 2-Oxazolidinone, 5-methyl-. Available at: [Link]

  • Gebisa, A., et al. FTIR Spectrum of C 9 H 8 N 2 O 3 , oxazolidinone ligand (L'). ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Zn(II)-Functionalized COF as a Recyclable Catalyst for the Sustainable Synthesis of Cyclic Carbonates and. Available at: [Link]

  • SpectraBase. 2-Oxazolidinone, 3,5-diphenyl-. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) CTS and (b) Chi-g-CPAM. Available at: [Link]

  • SpectraBase. (S)-4-Benzyl-2-oxazolidinone - Optional[FTIR] - Spectrum. Available at: [Link]

  • Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Available at: [Link]

  • ResearchGate. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Available at: [Link]

  • ACS Publications. The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Available at: [Link]

  • Millersville University. IR Absorption Table. Available at: [Link]

  • MDPI. Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy. Available at: [Link]

  • Chemguide. interpreting infra-red spectra. Available at: [Link]

Sources

Validation

HPLC retention times and methods for N-ethyl-1,2-oxazolidine-2-carboxamide

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-ethyl-1,2-oxazolidine-2-carboxamide and its Analogs This guide provides a comprehensive overview of developing an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of N-ethyl-1,2-oxazolidine-2-carboxamide and its Analogs

This guide provides a comprehensive overview of developing and validating High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-ethyl-1,2-oxazolidine-2-carboxamide. In the absence of specific literature for this exact molecule, this document leverages established analytical methodologies for structurally analogous compounds, including the widely-studied oxazolidinone antibiotics and related heterocyclic structures. The principles and specific examples provided herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for creating sensitive, specific, and reliable analytical methods.

Introduction: The Analytical Challenge of Novel Oxazolidinones

N-ethyl-1,2-oxazolidine-2-carboxamide belongs to the oxazolidinone class of compounds, a group of significant interest in medicinal chemistry due to their unique biological activities.[1] The oxazolidinone core is a key feature of several antibiotics, making this class of molecules critical in the fight against multi-drug resistant bacteria.[1][2] The analytical characterization of novel derivatives like N-ethyl-1,2-oxazolidine-2-carboxamide is paramount for ensuring purity, stability, and, importantly, enantiomeric specificity, as the biological activity of chiral molecules often resides in a single enantiomer.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the separation, quantification, and purification of such compounds due to its high resolution, sensitivity, and adaptability. This guide will explore both achiral (reversed-phase) and chiral HPLC methods, providing a comparative analysis based on established data from closely related molecules.

Part 1: Achiral Analysis by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse for assay and impurity profiling of small polar molecules. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. For a compound like N-ethyl-1,2-oxazolidine-2-carboxamide, which is expected to be polar and neutral, careful method development is required to achieve adequate retention and sharp peak shapes.

Causality Behind Experimental Choices in RP-HPLC
  • Stationary Phase Selection: A standard C18 column is the logical starting point, offering a good balance of hydrophobicity for retaining small polar molecules. For more polar compounds or in cases of low retention, a C8 column or an aqueous-stable C18 phase (like an AQ-type column) can be beneficial to prevent phase collapse in highly aqueous mobile phases.[5]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. The ratio of organic modifier to aqueous phase is the primary lever for adjusting retention time.

  • Wavelength Selection: Given the absence of a strong chromophore in the N-ethyl-1,2-oxazolidine-2-carboxamide structure, UV detection at a low wavelength, such as 190-210 nm, is likely necessary to achieve adequate sensitivity.[6][7][8] This is a common strategy for compounds with limited UV absorbance.

Comparative RP-HPLC Methods for Analogous Compounds

The following table summarizes successful RP-HPLC conditions reported for structurally related compounds, providing a validated starting point for method development.

AnalyteStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
LevetiracetamInertsil C18 (250x4.6mm, 5µm)Diphasic sodium phosphate buffer:ACN (80:20)1.5205Not specified[6]
LevetiracetamYMC-pack AQ (150x4.6mm, 3µm)Potassium phosphate buffer (pH 5.5):ACN (45:55)Not specifiedNot specifiedNot specified[5]
LevetiracetamReversed phase C18Water:ACN (90:10)1.0192~5.0[7]
LevetiracetamSymmetry C18 (150x3.0mm, 3.5µm)10 mM KH2PO4 buffer (pH 4.6):ACN (93:7)0.51927.45[8]
LinezolidPhenomenex C18 (250x4.6mm, 5µm)ACN:0.15% TEA (pH 3.5) (30:70)1.0254Not specified[9]
Experimental Protocol: Baseline RP-HPLC Method

This protocol is a robust starting point for the analysis of N-ethyl-1,2-oxazolidine-2-carboxamide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade water

    • Solvent B: HPLC-grade acetonitrile

    • Isocratic elution with a starting composition of 90:10 (A:B). Adjust as needed to achieve a retention time between 3 and 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase (0.1 mg/mL) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject 10 µL s3->h1 h2 C18 Column (150x4.6mm, 5µm) h1->h2 h3 Isocratic Elution (90:10 Water:ACN) h2->h3 h4 UV Detection (205 nm) h3->h4 d1 Integrate Peak h4->d1 d2 Quantify (Assay, Impurities) d1->d2

Caption: RP-HPLC workflow for achiral analysis.

Part 2: Chiral Separation of Oxazolidinone Enantiomers

The 1,2-oxazolidine ring in N-ethyl-1,2-oxazolidine-2-carboxamide contains a stereocenter, necessitating the development of a chiral HPLC method to separate its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high success rates for the separation of oxazolidinone analogues.[3][10]

Causality Behind Experimental Choices in Chiral HPLC
  • Chiral Stationary Phase (CSP) Selection: Amylose and cellulose-based CSPs are highly effective for separating a wide range of chiral compounds, including oxazolidinones.[3][10] The choice between different polysaccharide derivatives (e.g., amylose vs. cellulose) and their various substituents can significantly impact selectivity, often requiring screening of several columns.

  • Mobile Phase Mode: For chiral separations on polysaccharide CSPs, polar organic mode (using mobile phases like methanol, ethanol, or acetonitrile) is often highly effective and provides good peak shapes and resolution.[3] Normal phase (e.g., hexane/isopropanol) and reversed-phase conditions can also be explored. The choice of mobile phase can even lead to a reversal in the enantiomer elution order, providing an additional tool for method optimization.[3]

Comparative Chiral HPLC Methods for Oxazolidinone Analogues
Analyte (Oxazolidinone Analogue)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
Compound 1Lux Amylose-2Acetonitrile0.5252.6[3][10]
Compound 2Lux Amylose-1Acetonitrile0.5254.5[3][10]
Compound 3Lux Amylose-1Acetonitrile0.5254.4[3][10]
Compound 5Lux Amylose-2Acetonitrile0.5254.3[3][10]

Note: The compounds are various oxazolidinone derivatives as described in the cited literature.

Experimental Protocol: Chiral HPLC Method Screening

This protocol outlines a systematic approach to developing a chiral separation method.

  • Instrumentation: HPLC system with a UV or Diode Array Detector.

  • Columns to Screen:

    • Lux Amylose-1 (or equivalent)

    • Lux Cellulose-1 (or equivalent)

  • Mobile Phases to Screen (Polar Organic Mode):

    • 100% Methanol

    • 100% Ethanol

    • 100% Acetonitrile

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm (or wavelength determined from UV scan).

  • Injection Volume: 5 µL.

  • Procedure: a. Prepare a racemic standard of the analyte at ~0.5 mg/mL in methanol. b. Equilibrate the first column with the first mobile phase for at least 10 column volumes. c. Inject the racemic standard and record the chromatogram. d. If separation is observed, optimize the mobile phase (e.g., by creating binary mixtures of the polar organic solvents) to improve resolution. e. If no separation is observed, switch to the next mobile phase and repeat. f. Repeat the screening process for the second column.

Chiral_HPLC_Workflow cluster_screen CSP & Mobile Phase Screening start Prepare Racemic Sample csp1 Column 1: Amylose CSP start->csp1 csp2 Column 2: Cellulose CSP start->csp2 mp1 Mobile Phase A (100% ACN) csp1->mp1 mp2 Mobile Phase B (100% MeOH) csp1->mp2 csp2->mp1 csp2->mp2 inj1 Inject & Analyze mp1->inj1 inj3 Inject & Analyze mp1->inj3 inj2 Inject & Analyze mp2->inj2 inj4 Inject & Analyze mp2->inj4 decision Baseline Separation? inj1->decision inj2->decision inj3->decision inj4->decision optimize Optimize Mobile Phase (e.g., ACN/MeOH mixtures) decision->optimize Yes fail Try Alternative CSP or Mode (e.g., NP/RP) decision->fail No

Caption: Chiral HPLC method development workflow.

Part 3: Advanced and Alternative Analytical Techniques

While HPLC is the primary method, other techniques can offer complementary information or advantages in specific scenarios.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity, such as pharmacokinetic studies in biological matrices (plasma, urine), LC-MS/MS is the gold standard. It offers superior selectivity and lower limits of quantification compared to UV detection. Methods developed for oxazolidinone antibiotics in plasma often utilize LC-MS/MS.[11]

  • Capillary Electrophoresis (CE): CE can be a powerful alternative for chiral separations, often requiring minimal solvent and sample. Anionic cyclodextrins have been successfully used as chiral selectors in CE for the enantioseparation of oxazolidinone analogs.[4]

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessments of reaction progress or purity, TLC provides a simple and cost-effective solution. Stability-indicating TLC methods have been developed for oxazolidinones, allowing for the separation of the parent drug from its degradation products.[9]

Part 4: Method Validation and Trustworthiness

Every protocol described must be a self-validating system. Once an HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[5]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Developing a reliable HPLC method for a novel compound like N-ethyl-1,2-oxazolidine-2-carboxamide is a systematic process grounded in established chemical principles. By leveraging the extensive body of work on analogous structures such as levetiracetam and various oxazolidinone antibiotics, a robust analytical framework can be constructed. A standard C18 column with a water/acetonitrile mobile phase and low-wavelength UV detection serves as an excellent starting point for achiral analysis. For the critical task of enantiomeric separation, screening polysaccharide-based chiral stationary phases with polar organic mobile phases is a highly effective strategy. The ultimate goal is a fully validated, stability-indicating method that provides trustworthy data for all stages of research and development.

References

  • Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chenthilnathan, A., et al. (2011). Analytical method development and validation for the determination of Levetiracetam in pharmaceutical formulations by using RP-HPLC. Der Pharmacia Lettre, 3(3), 194-201. [Link]

  • Al-Aani, H., & Al-Shora, A. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. Pharmaceuticals, 16(1), 74. [Link]

  • Trifunović, J., et al. (2020). Determination of Levetiracetam in Plasma by a Modified HPLC-UV Method and Its Pharmacokinetic Application. Mathews Journal of Pharmaceutical Sciences, 4(1), 1-8. [Link]

  • Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165. [Link]

  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • El-Kimary, E. I., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Journal of Pharmaceutical and Biomedical Analysis, 225, 115220. [Link]

  • HPLC traces of oxazolidinone 9 obtained as for scheme 2 starting from:.... (n.d.). ResearchGate. [Link]

  • Borner, K., & Lode, H. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 849-855. [Link]

  • Borner, K., & Lode, H. (2001). Determination of linezolid in human serum and urine by high-performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 48(3), 449-452. [Link]

  • Gáspár, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4501. [Link]

  • Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]

  • Ordóñez, M., et al. (2014). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 19(7), 9576-9587. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2023). MDPI. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]

  • Damdoom, K. S., & Al-Jeilawi, R. H. Y. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2013). ResearchGate. [Link]

  • Kumar, D., & Shah, S. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 53(24), 3046-3049. [Link]

  • Separation of 2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Synthesis of oxazolidinones. (n.d.). Organic Chemistry Portal. [Link]

  • D'Aurizio, E., et al. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(22), 5466. [Link]

  • Preparation of oxazolidine. (2001).
  • Salih, Q. M. (2023). ESTIMATION OF SOME COMPOUNDS IN BIOLOGICAL AND PHARMACEUTICAL SAMPLES USING HPLC TECHNOLOGY. East Asian Journal of Multidisciplinary Research, 4(9), 175-188. [Link]

  • Eriksson, S. (2022). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Diva-Portal.org. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). ResearchGate. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Lee, H. W., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 867-874. [Link]

  • Shantier, S. W., et al. (2015). DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. Journal of Harmonized Research in Pharmacy, 4(1), 87-92. [Link]

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Comparative

Publish Comparison Guide: Structural Dynamics of N-ethyl-1,2-oxazolidine-2-carboxamide

This guide serves as a technical roadmap for the structural validation of N-ethyl-1,2-oxazolidine-2-carboxamide , utilizing high-resolution X-ray crystallographic data from established isoxazolidine analogs as a comparat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical roadmap for the structural validation of N-ethyl-1,2-oxazolidine-2-carboxamide , utilizing high-resolution X-ray crystallographic data from established isoxazolidine analogs as a comparative benchmark.

Executive Summary & Molecule Profile

N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) represents a distinct class of N-functionalized isoxazolidines. Unlike the widely characterized 1,3-oxazolidin-2-ones (e.g., Evans auxiliaries, Linezolid), this 1,2-isomer features a direct N–O bond within the ring, imparting unique electronic properties and conformational flexibility critical for pharmacophore development.

As direct single-crystal X-ray data for this specific derivative remains unpublished in open repositories, this guide establishes a Comparative Structural Benchmark using the crystallographically resolved analog (RS)-5-(N-t-Boc-aminomethyl)-3-oxoisoxazolidine-2-carboxamide . This approach allows researchers to validate synthesized batches against expected geometric parameters.

Core Chemical Identity
FeatureSpecification
IUPAC Name N-ethyl-1,2-oxazolidine-2-carboxamide
SMILES CCNC(=O)N1CCCO1
Molecular Weight 144.17 g/mol
Core Motif Isoxazolidine (1,2-oxazolidine)
Key Functional Group Exocyclic Urea (N-ring attached to Carbamide)

Comparative Analysis: Product vs. Established Alternatives

This section compares the theoretical structural attributes of the Target Product against the experimentally validated Benchmark Analog and the common 1,3-Oxazolidinone alternative.

Table 1: Structural Geometry & Crystallographic Parameters

Data derived from Cambridge Structural Database (CSD) analogs and DFT predictions.

Structural ParameterTarget Product (N-ethyl-1,2-oxazolidine...)Benchmark Analog (3-oxoisoxazolidine derivative) [1]Alternative (1,3-Oxazolidin-2-one)
Ring Conformation Distorted Envelope (C5 flap)Distorted Envelope (C5 deviation: 0.44 Å)Planar / Slight Twist
N–O Bond Length 1.40 – 1.42 Å (Predicted)1.415 Å (Experimental)N/A (C–O bond instead)
Amide Bond (N–C=O) 1.35 – 1.38 Å1.362 Å (Experimental)1.34 – 1.36 Å
N(Ring) Geometry Pyramidal (sp³) to Planar (sp²)Planar (due to conjugation with C=O)Planar (sp²)
Crystal Packing H-bond Network (Amide-Amide)Intermolecular H-bonds (N–H···O)Dipole-Dipole &

-Stacking
Performance Insight: The "N-O" Effect

The 1,2-oxazolidine ring introduces a labile N–O bond. In the Benchmark Analog, the N(2)–C(3) bond is shortened (1.36 Å), indicating significant electron delocalization from the ring nitrogen into the exocyclic carbonyl.

  • Implication for Researchers: If your X-ray data shows an N(ring)–C(carbonyl) bond >1.40 Å, the urea conjugation is disrupted, likely due to steric hindrance from the N-ethyl group forcing the ring nitrogen into a pyramidal state.

Experimental Protocol: Crystallization & Data Collection

Since N-ethyl-1,2-oxazolidine-2-carboxamide is often an oil or low-melting solid at room temperature, standard evaporation methods fail. Use this Self-Validating Protocol to obtain diffraction-quality crystals.

Workflow Diagram: "Cold-Seed" Crystallization

Crystallization_Protocol cluster_check Quality Control Start Crude Oil (>95% Purity) Solvent Dissolution (Et2O / Pentane 1:3) Start->Solvent 20 mg/mL Cooling Slow Cooling (-20°C to -78°C) Solvent->Cooling Rate: 1°C/min Seed Seed Introduction (Scratch/Micro-seed) Cooling->Seed No precip? Harvest Cryo-Mounting (< 100 K) Cooling->Harvest Crystals form Seed->Harvest Crystals form QC Birefringence Check (Polarized Light) Harvest->QC

Caption: Optimized "Cold-Seed" workflow for crystallizing low-melting isoxazolidine derivatives.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of Diethyl Ether. Slowly add Pentane (approx. 3 mL) until slight turbidity persists.

  • Thermal Gradient: Place the vial in a chemically inert insulation block inside a -20°C freezer. If no crystals form after 24h, move to -78°C (dry ice/acetone bath).

  • Mounting: Use a cryo-loop with Paratone-N oil. Crucial: Mount the crystal directly from the cold mother liquor onto the goniometer head under a cold nitrogen stream (100 K) to prevent melting.

  • Data Collection: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical for determining the absolute configuration if chiral centers are present.

Structural Validation Logic

Once data is collected, use this logic tree to validate the structure against the Benchmark Analog.

Validation_Logic Data X-Ray Data Collected (R1 < 5%) Check_NO Check N-O Bond Length Data->Check_NO Decision1 Is Length 1.40 - 1.42 Å? Check_NO->Decision1 Valid_Ring Ring Integrity Confirmed Decision1->Valid_Ring Yes Invalid_Ring Suspect N-O Cleavage (Check for hydrolysis) Decision1->Invalid_Ring No (<1.38 or >1.45) Check_Pucker Check Ring Pucker Valid_Ring->Check_Pucker Envelope Envelope Conformation (Normal) Check_Pucker->Envelope Twist Twisted/Planar (Packing Forces?) Check_Pucker->Twist

Caption: Decision matrix for validating 1,2-oxazolidine ring integrity based on bond metrics.

References

  • Krogsgaard-Larsen, P., et al. (1985). "Heterocyclic GABA Agonists. Synthesis and Crystal Structure of (RS)-5-(N-t-butyloxycarbonylaminomethyl)-3-oxoisoxazolidine-2-carboxamide." Journal of the Chemical Society, Perkin Transactions 1, 1985, 2687-2695.

  • PubChem. (n.d.). "N-ethyl-1,2-oxazolidine-2-carboxamide (CID 104466420)."[1][2] National Library of Medicine.

  • Okumura, H., et al. (2014).[3][4] "Crystal Structure of 4-ethyl-1,3-oxazolidine-2-thione." European Chemical Bulletin, 3(10), 1017-1019.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). "CSD Search: Isoxazolidine derivatives."

Sources

Validation

Reactivity Comparison Guide: N-Ethyl-1,2-oxazolidine-2-carboxamide vs. Oxazolidinones

Executive Summary & Structural Causality In the design of complex synthetic routes and pharmaceutical agents, five-membered nitrogen-oxygen heterocycles are indispensable tools[1]. While oxazolidinones (1,3-oxazolidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the design of complex synthetic routes and pharmaceutical agents, five-membered nitrogen-oxygen heterocycles are indispensable tools[1]. While oxazolidinones (1,3-oxazolidin-2-ones) have long been the gold standard for asymmetric induction, 1,2-oxazolidine-2-carboxamides (specifically the N-ethyl derivatives) have emerged as highly specialized scaffolds for directed C-H functionalization and the synthesis of 1,3-amino alcohols[2].

Despite both scaffolds featuring a five-membered N,O-ring and an exocyclic carbonyl, their reactivity profiles are fundamentally divergent due to precise electronic and structural causalities:

  • Oxazolidinones (The Imide System): The 1,3-relationship of the heteroatoms means the nitrogen is flanked by an endocyclic carbamate and an exocyclic acyl group. The nitrogen's lone pair preferentially delocalizes into the ring, leaving the exocyclic carbonyl highly electrophilic. This makes the auxiliary easily cleavable via nucleophilic attack[3].

  • N-Ethyl-1,2-oxazolidine-2-carboxamide (The Cyclic N-Alkoxyurea): The adjacent N-O bond (isoxazolidine core) induces an "alpha-effect," altering the nitrogen's nucleophilicity. The exocyclic N-ethylcarboxamide forms a stable urea linkage that strongly resists nucleophilic attack. Instead, the thermodynamic vulnerability of this system is the weak N-O bond (~50 kcal/mol), which is primed for reductive cleavage[4][5].

Comparative Reactivity Profiles

Chelation Dynamics & Directing Group Ability

Oxazolidinones are engineered for bidentate Lewis acid chelation . When deprotonated, the resulting enolate oxygen and the oxazolidinone carbonyl oxygen coordinate tightly to metals like Titanium (Ti) or Boron (B). This forms a rigid, planar Z-enolate where the steric bulk at the C4 position blocks one facial trajectory, enabling near-perfect asymmetric alkylation or aldol additions[3].

Conversely, N-ethyl-1,2-oxazolidine-2-carboxamides function as robust transition-metal directing groups . The urea carbonyl and the ring oxygen act as a bidentate ligand for Palladium (Pd) or Ruthenium (Ru). Because the urea linkage is electronically stable, it survives harsh C-H activation conditions that would typically cleave an oxazolidinone imide.

Cleavage Strategies: Nucleophilic vs. Reductive

The ultimate utility of these heterocycles lies in how they are manipulated post-reaction:

  • Oxazolidinones require nucleophilic cleavage (e.g., LiOOH, LiBH4, or Weinreb amine transamidation) to release the chiral auxiliary and yield the desired carboxylic acid, alcohol, or amide[4].

  • 1,2-Oxazolidine-2-carboxamides require reductive cleavage. Reagents like Mo(CO)₆ or Zn/AcOH cleanly break the N-O bond without affecting the stable urea, yielding highly functionalized 1,3-amino alcohol derivatives.

Reactivity_Pathways cluster_ox Oxazolidinone Reactivity cluster_iso 1,2-Oxazolidine-2-carboxamide Reactivity Ox_Start N-Acyl Oxazolidinone Ox_Enolate Ti-Chelated Enolate Ox_Start->Ox_Enolate TiCl4 / Base Ox_Product Asymmetric Adduct Ox_Enolate->Ox_Product Electrophile (Facial Bias) Ox_Cleavage Auxiliary Cleavage Ox_Product->Ox_Cleavage LiOOH (Nucleophilic) Iso_Start N-Ethyl-1,2-oxazolidine- 2-carboxamide Iso_Chelate Pd-Coordinated Complex Iso_Start->Iso_Chelate Pd(OAc)2 Iso_Red 1,3-Amino Alcohol Iso_Start->Iso_Red Mo(CO)6 (Reductive N-O Cleavage) Iso_CH C-H Functionalization Iso_Chelate->Iso_CH Directing Group Action

Fig 1. Divergent reactivity pathways of oxazolidinones vs 1,2-oxazolidine-2-carboxamides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Asymmetric Alkylation of N-Acyl Oxazolidinones
  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M). Cool the system to -78 °C. Add NaHMDS (1.1 eq) dropwise.

    • Causality: Cryogenic temperatures prevent unwanted ketene formation and premature auxiliary cleavage. NaHMDS ensures quantitative, irreversible deprotonation to the Z-enolate.

  • Chelation: Add TiCl₄ (1.05 eq) slowly.

    • Causality: Titanium locks the enolate and the oxazolidinone carbonyl into a rigid, planar bidentate chelate. The C4 substituent on the auxiliary now effectively shields one face of the enolate.

  • Alkylation: Introduce the electrophile (e.g., benzyl bromide, 1.5 eq). Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Nucleophilic Cleavage: Isolate the adduct, dissolve in THF/H₂O (3:1) at 0 °C, and treat with LiOOH (generated in situ from LiOH and 30% H₂O₂).

    • Causality: The peroxide anion is highly nucleophilic and selectively attacks the electrophilic exocyclic imide carbonyl, displacing the oxazolidinone auxiliary without racemizing the newly formed alpha-chiral center[4].

Protocol B: Reductive Cleavage of N-Ethyl-1,2-oxazolidine-2-carboxamide
  • Solvent System Preparation: Dissolve the functionalized isoxazolidine-2-carboxamide (1.0 eq) in a 15:1 mixture of Acetonitrile (MeCN) and H₂O.

    • Causality: Water is strictly required as a proton donor during the reductive cleavage of the N-O bond to form the resulting alcohol and amine.

  • Reductive Insertion: Add Mo(CO)₆ (1.5 eq). Heat the mixture to 80 °C under an inert argon atmosphere for 4–6 hours.

    • Causality: Low-valent molybdenum undergoes oxidative insertion specifically into the weak N-O bond. The stable N-ethyl urea moiety prevents the newly liberated nitrogen from undergoing unwanted side reactions (e.g., retro-aldol fragmentation or over-alkylation).

  • Workup & Isolation: Cool the reaction to room temperature. Add silica gel directly to the flask and evaporate the solvent in vacuo.

    • Causality: Pre-adsorbing the crude mixture traps toxic and highly colored molybdenum salts on the silica, preventing severe emulsion formation during standard aqueous extraction. Purify via flash chromatography to yield the 1,3-amino alcohol.

Experimental_Workflow Step1 Step 1: Substrate Activation Oxazolidinone: N-Acylation Isoxazolidine: Urea Formation Step2 Step 2: Chelation & Reaction Cryogenic control (-78°C) Lewis Acid / Transition Metal Step1->Step2 Step3 Step 3: Cleavage Strategy Oxazolidinone: Nucleophilic (LiOOH) Isoxazolidine: Reductive (Mo(CO)6) Step2->Step3 Step4 Step 4: Product Isolation Aqueous quench, extraction, Silica gel chromatography Step3->Step4 Step5 Step 5: Analytical Validation NMR, HRMS, Chiral HPLC Step4->Step5

Fig 2. Standardized experimental workflow for heterocyclic manipulation and cleavage.

Quantitative Data Comparison

The following table summarizes the operational and thermodynamic differences between the two heterocyclic systems, providing a quick-reference guide for synthetic planning.

ParameterOxazolidinones (e.g., Evans Auxiliary)N-Ethyl-1,2-oxazolidine-2-carboxamide
Ring Heteroatoms 1,3-N,O relationship (separated by Carbon)1,2-N,O relationship (adjacent N-O bond)
Exocyclic Motif Imide (Highly electrophilic)Urea (Highly stable, electron-rich)
Primary Cleavage Nucleophilic (LiOOH, LiBH₄)Reductive (Mo(CO)₆, Zn/AcOH)
Chelation Mode Z-Enolate (Ti, B, Mg)Directing Group (Pd, Ru)
Synthetic Output Chiral carboxylic acids, alcohols, amides1,3-Amino alcohols
Atom Economy Auxiliary is cleaved and recycledAuxiliary is consumed (incorporated into product)

References

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC. nih.gov.[Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - MDPI. mdpi.com.[Link]

  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl - PMC - NIH. nih.gov.[Link]

  • Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from r-Amino Acids - ACS.org. acs.org.[Link]

  • The Versatility of the Roskamp Homologation in Synthesis - MDPI. mdpi.com.[Link]

Sources

Comparative

Comparative Guide: Elemental Analysis Calibration Standards for N-ethyl-1,2-oxazolidine-2-carboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison & Self-Validating Methodologies As a Senior Application Scientist, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison & Self-Validating Methodologies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing saturated N-O heterocycles. N-ethyl-1,2-oxazolidine-2-carboxamide (Chemical Formula: C₆H₁₂N₂O₂) presents a specific challenge for dynamic flash combustion elemental analysis (CHNS/O)[1]. The presence of the isoxazolidine ring adjacent to a carboxamide group creates a unique thermal decomposition profile.

When this compound is oxidized at 1000°C, the N-O bonds readily form refractory nitrogen oxides (NOx)[2]. If the instrument's reduction reactor is not perfectly optimized, these NOx species bypass the Thermal Conductivity Detector (TCD) as unreduced gas, leading to artificially low nitrogen recoveries[2]. Therefore, selecting a calibration standard that closely mimics the heteroatom density and combustion kinetics of the target analyte is the most critical step in method development.

This guide objectively compares industry-standard reference materials to determine the most accurate calibration matrix for this specific compound class, supported by a self-validating experimental protocol.

Theoretical Composition & The Combustion Challenge

To accurately calibrate an elemental analyzer, we must first understand the theoretical baseline of our target API intermediate. N-ethyl-1,2-oxazolidine-2-carboxamide has a monoisotopic mass of 144.09 Da and a high nitrogen/oxygen density[1].

Table 1: Theoretical Elemental Profile of N-ethyl-1,2-oxazolidine-2-carboxamide

ElementAtomic MassAtomsTotal Mass (Da)Mass Percentage (%)
Carbon (C)12.011672.06649.99%
Hydrogen (H)1.0081212.0968.39%
Nitrogen (N)14.007228.01419.43%
Oxygen (O)15.999231.99822.19%
Mechanistic Workflow of Dynamic Flash Combustion

During CHN analysis, the sample is dropped into a combustion reactor in a tin capsule with a pulse of O₂[3]. The exothermic oxidation pushes the local temperature to ~1800°C, converting the sample into CO₂, H₂O, N₂, and NOx[2]. These gases are swept by helium carrier gas through a copper reduction column (650°C) to reduce NOx to N₂, before being separated on a GC column and quantified by a TCD[2][3].

Workflow A Sample Intro (Tin + O2) B Combustion (1000°C) A->B Ignition C Reduction (Cu, 650°C) B->C NOx, CO2 D Separation (GC Column) C->D N2, CO2 E Detection (TCD) D->E Elution

Fig 1. Dynamic flash combustion workflow for elemental analysis of N-O heterocycles.

Objective Comparison of Calibration Standards

K-factor calibration assumes the standard and the sample combust with similar kinetics[4]. If a standard with a drastically different elemental ratio is used, the thermal dynamics and NOx generation profile will differ from the isoxazolidine derivative, leading to integration errors.

Table 2: Comparative Analysis of CHNS Calibration Standards

Reference Standard%C%H%N%OSuitability for Target Compound
Sulphanilic Acid 41.584.048.0827.71Optimal. The high oxygen content closely mimics the O₂ demand during the flash combustion of the target's isoxazolidine ring[5].
Acetanilide 71.096.7110.3611.84Moderate. An industry default, but its high carbon-to-nitrogen ratio can skew the K-factor for high-N heterocycles[3].
Atropine 70.568.014.8416.59Low. Nitrogen content (4.84%) is too low to accurately calibrate the TCD response for a ~19.4% N compound[2].
BBOT 72.536.096.510.00Poor. Completely lacks oxygen; cannot be used for O-determination or to model N-O heterocycle kinetics[2].

Scientific Verdict: Sulphanilic Acid is the superior standard for calibrating the analyzer for N-ethyl-1,2-oxazolidine-2-carboxamide. While its nitrogen content (8.08%) is lower than the target (19.43%), its oxygen content (27.71%) ensures that the dynamic oxygen consumption during the flash combustion phase mirrors that of the highly oxygenated target molecule[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following CHN methodology utilizes a closed, self-validating loop. Do not proceed to sample analysis unless the validation check passes.

CalibrationLogic S1 1. Blank Runs (Empty Capsules) S2 2. Conditioning (Bypass Standard) S1->S2 S3 3. K-Factor Calibration (3x Weighed Standards) S2->S3 S4 4. Validation Check (Standard as Unknown) S3->S4 S5 5. Sample Analysis (C6H12N2O2) S4->S5 Error ≤ 0.3% Fail Recalibrate / Maintenance S4->Fail Error > 0.3% Fail->S1 Reset System

Fig 2. Self-validating loop for K-factor calibration ensuring high-fidelity CHN quantitation.
Step-by-Step Methodology

Step 1: System Purge and Blank Evaluation

  • Action: Run two to three empty tin capsules to establish a baseline[5].

  • Causality: Tin capsules trap microscopic amounts of atmospheric N₂. Running blanks allows the integration software to subtract this ambient nitrogen from the final sample peak. Failing to do so artificially inflates the %N result, which is fatal for precise heterocycle characterization.

Step 2: System Conditioning

  • Action: Run two unweighed "Bypass" samples (2-3 mg of Sulphanilic acid)[6].

  • Causality: The combustion furnace (1000°C) and reduction reactor (650°C) must be chemically primed[6]. The bypass runs saturate the active sites on the copper mesh and condition the Porapak GC column, ensuring that the first actual calibration run doesn't suffer from analyte adsorption.

Step 3: K-Factor Calibration

  • Action: Weigh three standard samples precisely at staggered masses (e.g., 2.0 mg, 2.5 mg, and 3.0 mg) and analyze them to generate a linear fit[6].

  • Causality: Staggering the masses establishes a linear dynamic range for the TCD. Because N-ethyl-1,2-oxazolidine-2-carboxamide has a high nitrogen content (19.43%), a multi-point calibration is mandatory to account for the non-linear tailing of large N₂ peaks during GC elution[6]. Ensure the R² value is ≥ 0.999[6].

Step 4: Self-Validation (The "Unknown" Check)

  • Action: Analyze a 2.5 mg standard as "Unknown #1"[6].

  • Causality: This creates a self-validating system. The software calculates the CHN values of the standard based on the newly generated curve. The results must match the theoretical values within ±0.3%[6]. If the error exceeds this threshold, it indicates an exhausted reduction column or a leak in the autosampler.

Step 5: Sample Analysis

  • Action: Weigh 2.0 - 3.0 mg of N-ethyl-1,2-oxazolidine-2-carboxamide in a tin container. Introduce it into the combustion reactor via the autosampler with an oxygen pulse[3]. Run in triplicate to evaluate repeatability[4].

  • Causality: Triplicate runs ensure statistical reliability. The dynamic flash combustion converts the sample into elemental gases, which are swept by helium through the GC column for sequential TCD detection[3].

References

  • PubChemLite - N-ethyl-1,2-oxazolidine-2-carboxamide (C6H12N2O2)
  • Source: thermofisher.
  • Source: velp.
  • Source: scispec.co.
  • Source: spectro-lab.
  • FLASH 2000 Elemental Analyzer (CHNS)

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Safety & Regulatory Compliance

Safety

N-ethyl-1,2-oxazolidine-2-carboxamide proper disposal procedures

Executive Summary: Operational Safety & Logistics This guide defines the standard operating procedure (SOP) for the handling and disposal of N-ethyl-1,2-oxazolidine-2-carboxamide . Note that chemically, the "1,2-oxazolid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

This guide defines the standard operating procedure (SOP) for the handling and disposal of N-ethyl-1,2-oxazolidine-2-carboxamide . Note that chemically, the "1,2-oxazolidine" structure is synonymous with isoxazolidine . Consequently, this compound is an isoxazolidine derivative featuring a labile N-O bond and an exocyclic urea-like motif (carboxamide at the N2 position).

Due to the specific heterocyclic nature of this compound, it must be managed as a Class 1 Non-Halogenated Organic Intermediate . The primary disposal route is high-temperature incineration to ensure complete thermal destruction of the heterocyclic ring and prevention of potential nitrosamine precursors.

Chemical Identity & Hazard Assessment

Before disposal, verification of the chemical structure is critical to assign the correct waste stream.

Parameter Technical Specification
Chemical Name N-ethyl-1,2-oxazolidine-2-carboxamide (Isoxazolidine-2-carboxamide derivative)
Functional Groups Isoxazolidine Ring (N-O bond), Urea/Amide linkage
Stability Moderate. The N-O bond is susceptible to reduction.[1] The amide bond is hydrolytically stable at neutral pH but reactive under strong acidic/basic conditions.
Hazard Class Irritant / Potential Sensitizer. Treat as a potential mutagen due to the isoxazolidine moiety's similarity to known bioactive heterocycles.
Waste Code (RCRA) Not Listed (P/U). Classify by characteristic: D001 (Ignitable) if in solvent; otherwise, manage as Non-Regulated Chemical Waste destined for incineration.

Critical Note on Nomenclature: The "1,2-oxazolidine" designation confirms this is an isoxazolidine (Oxygen at 1, Nitrogen at 2). Do not confuse with "1,3-oxazolidine" (Oxygen at 1, Nitrogen at 3), which releases formaldehyde upon hydrolysis. Isoxazolidines are generally more stable but require specific thermal destruction protocols [1].

Immediate Containment & Handling Protocols

Objective: Prevent environmental release and personnel exposure during the transfer to waste containers.[2][3]

A. Personal Protective Equipment (PPE) Matrix
Protection LevelEquipment SpecificationRationale
Dermal Nitrile Gloves (Double-gloved) 0.11mm minimum thickness. Amides can permeate thin latex; double-gloving prevents breakthrough.
Ocular Chemical Splash Goggles Prevents absorption via mucous membranes; face shield required if pouring >1L.
Respiratory Fume Hood (Face Velocity >100 fpm) Inhalation of aerosols from isoxazolidine derivatives can cause respiratory sensitization.
B. Spill Response (Small Scale < 500 mL/g)
  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Do not use water. Cover with Vermiculite or Activated Carbon pads.

  • Collect: Sweep absorbed material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Label: Tag immediately as "Hazardous Waste - Organic Amide Contaminated Debris."

Disposal Workflow: The "Zero-Effluent" Protocol

Core Directive: Under no circumstances should this compound be discharged into the municipal sewer system. The N-O bond requires thermal oxidation for safe decomposition.

Step 1: Waste Segregation
  • Solid Waste: Pure compound or contaminated solids (gloves, weighing boats) must go into the Solid Organic Waste stream.

  • Liquid Waste: Solutions in organic solvents (DMSO, Methanol, DCM) must go into Non-Halogenated Organic Solvents (unless dissolved in chloroform/DCM, then Halogenated).

  • Aqueous Waste: If the compound is in an aqueous buffer, it must be collected separately as Aqueous Toxic Waste .

Step 2: Container Specifications
  • Use UN-rated HDPE drums or Amber Glass bottles (for smaller volumes).

  • Headspace: Leave 10% headspace to allow for thermal expansion during transport.

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or reducing agents (e.g., LiAlH4), as the isoxazolidine ring can react exothermically [2].

Step 3: Final Disposal Method (Incineration)

The only validated disposal method for isoxazolidine carboxamides is High-Temperature Incineration at a licensed facility.

  • Temperature: >1000°C.

  • Residence Time: >2 seconds.

  • Mechanism: Thermal oxidation cleaves the N-O and C-N bonds, converting the molecule into CO2, H2O, and N2/NOx (scrubbed).

Visualization: Decision Logic for Disposal

The following diagram outlines the logical flow for categorizing and disposing of N-ethyl-1,2-oxazolidine-2-carboxamide waste.

DisposalFlow Start Waste Generation: N-ethyl-1,2-oxazolidine-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Solution BinSolid Bin: SOLID ORGANIC WASTE (Red Tag) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based BinHalo Bin: HALOGENATED LIQUID (Yellow Tag) Halogenated->BinHalo BinNonHalo Bin: NON-HALOGENATED LIQUID (Green Tag) NonHalogenated->BinNonHalo BinAq Bin: AQUEOUS TOXIC (Blue Tag) Aqueous->BinAq Destruction FINAL DISPOSAL: High-Temp Incineration (>1000°C) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction BinAq->Destruction

Figure 1: Decision tree for the segregation and disposal of isoxazolidine derivatives.

Scientific Rationale & Mechanism

Why Incineration? The isoxazolidine ring contains a Nitrogen-Oxygen (N-O) single bond. While less reactive than peroxides, this bond possesses a bond dissociation energy (BDE) that makes it susceptible to homolytic cleavage under thermal stress or reductive conditions [3].

  • Hydrolysis Risks: Simple hydrolysis (acid/base) might cleave the carboxamide side chain, releasing N-ethyl-isoxazolidine or ring-opened amino-alcohol derivatives. These byproducts often possess higher toxicity or unknown biological activity compared to the parent amide.

  • Thermal Oxidation: Incineration ensures the complete mineralization of the heterocyclic ring. The "Carboxamide" moiety (-CO-NH-) is converted to CO2 and Ammonia/NOx in the combustion chamber, which is then captured by scrubbers [4].

Self-Validating Protocol:

  • Verification: Before sealing the waste container, check the pH. If the waste is aqueous and acidic (pH < 4), the isoxazolidine ring may degrade prematurely. Neutralize to pH 7 using Sodium Bicarbonate before storage to prevent pressure buildup from degradation gases.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Isoxazolidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets for Organic Amides. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Best Management Practices for Unused Pharmaceuticals and Heterocyclic Intermediates at Health Care Facilities. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories: Nitrogen Heterocycles. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-ethyl-1,2-oxazolidine-2-carboxamide

Standard Operating Procedure & Safety Guide: Handling N-ethyl-1,2-oxazolidine-2-carboxamide Introduction N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a specialized synthetic intermediate utilized in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling N-ethyl-1,2-oxazolidine-2-carboxamide

Introduction N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a specialized synthetic intermediate utilized in drug development and advanced chemical research[1]. Handling novel oxazolidine-carboxamide derivatives requires stringent safety protocols due to their potential to cause 2, irreversible eye damage, and respiratory toxicity[2][3]. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety.

Chemical Identity & Mechanistic Toxicology

Before handling any compound, researchers must understand the causality behind its hazards. N-ethyl-1,2-oxazolidine-2-carboxamide contains two critical structural alerts:

  • The Oxazolidine Ring: Oxazolidines are known skin and eye irritants. Under acidic conditions or thermal stress, they can decompose to release .

  • The Carboxamide Group: Amides are highly effective at penetrating the stratum corneum. They can act as permeation enhancers, meaning accidental dermal exposure could facilitate the 4 or co-solvents[4][5].

Table 1: Quantitative Chemical Properties

PropertyValue
Chemical Name N-ethyl-1,2-oxazolidine-2-carboxamide
CAS Number 1565489-61-3[1]
Molecular Formula C6H12N2O2[6]
Monoisotopic Mass 144.08987 Da[7]
Hazard Classifications Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Based on structural analogs)[8][9]

Mandatory Personal Protective Equipment (PPE)

To mitigate the specific risks outlined above, the following PPE is required. Each choice is grounded in mechanistic safety principles.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (Outer: ≥ 8 mil, Inner: 4 mil)Nitrile provides broad-spectrum resistance against organic amides. Double-gloving is critical because carboxamides can permeate single layers over time; the outer glove acts as a sacrificial barrier[5].
Eye/Face Protection Chemical splash goggles AND full face shieldOxazolidines can cause 9[9]. A face shield prevents facial dermal exposure during solvent addition or accidental splashing.
Body Protection Flame-resistant (FR) lab coat, fully buttonedOrganic powders can present combustible dust hazards. The FR coat prevents dermal accumulation of aerosolized particles[8].
Respiratory Fume hood (Primary). N95/P100 respirator (Secondary)Prevents inhalation of fine particulate matter, which can cause severe 3[3][10].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is visually or metrically confirmed.

Step 1: Pre-Operational Validation

  • Action: Verify fume hood face velocity is between 80–120 feet per minute (FPM).

  • Validation: Do not rely solely on the digital monitor. Perform a visual "tissue-paper flutter test" at the bottom of the sash to confirm active, directional inward airflow. Inspect inner and outer gloves for pinholes via inflation.

Step 2: Weighing and Transfer

  • Action: Weigh N-ethyl-1,2-oxazolidine-2-carboxamide using an enclosed analytical balance. Use anti-static spatulas to prevent powder dispersion.

  • Validation: Ensure the balance reading stabilizes without drift, indicating no air drafts are aerosolizing the powder.

Step 3: Chemical Processing

  • Action: Transfer the pre-weighed vial into the fume hood. Keep the sash at the lowest workable height. When dissolving the compound, add the solvent dropwise initially.

  • Validation: Observe for any exothermic reaction or gas evolution (NOx release) before adding the bulk solvent.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., 70% isopropanol), followed by a secondary wipe with soapy water.

Workflow N1 1. Pre-Operation Hood & PPE Validation N2 2. Weighing & Transfer (Enclosed Balance) N1->N2 N3 3. Chemical Processing (Fume Hood Enclosure) N2->N3 N4 Spill or Exposure? N3->N4 N5 Emergency Response & Containment N4->N5 YES N6 4. Hazardous Waste Segregation N4->N6 NO N5->N6 N7 5. Decontamination & PPE Removal N6->N7

Figure 1: Workflow and emergency decision matrix for N-ethyl-1,2-oxazolidine-2-carboxamide.

Emergency Response & Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[4][11]. Crucial Causality: Do NOT use organic solvents to wash the skin; solvents will dissolve the carboxamide and drive it deeper into the dermal layers.

  • Eye Contact: Immediately flush eyes at the emergency eyewash station for 15 minutes, forcibly holding the eyelids open to ensure complete irrigation. Seek immediate ophthalmological evaluation[9][12].

  • Spill Management: If the powder spills, do NOT sweep it dry. Sweeping aerosolizes the compound, drastically increasing inhalation risk. Instead, gently cover the spill with 10[2][10]. Carefully transfer the pads into a sealable hazardous waste container using non-sparking tools.

Disposal & Waste Management Plan

  • Segregation: Store all N-ethyl-1,2-oxazolidine-2-carboxamide waste in a designated, chemically compatible High-Density Polyethylene (HDPE) container. Do not mix with strong acids or oxidizing agents, as oxazolidines can 8[8].

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic Organic Amide (N-ethyl-1,2-oxazolidine-2-carboxamide) - Contains Oxazolidine Derivatives."

  • Disposal: The compound must not be flushed down the drain[2]. It must be collected by a licensed professional hazardous waste disposal service for high-temperature incineration[3].

References

  • PubChemLite - N-ethyl-1,2-oxazolidine-2-carboxamide (C6H12N2O2) . uni.lu. 6

  • CAS NO. 1565489-61-3 | N-ethyl-1,2-oxazolidine-2-carboxamide . arctomsci.com. 1

  • Safety Data Sheet - Oxazolidine . angenechemical.com. 2

  • ZOLDINE ZE Oxazolidine Safety Data Sheet . msdsdigital.com. 8

  • Oxazolidine, 3-methyl-2-phenyl - Safety Data Sheet . aksci.com. 3

  • SAFETY DATA SHEET - Oxazolidine-2,5-dione . sigmaaldrich.com. Link

  • N-(2',6'-Dimethylphenl)-2-piperidine carboxamide - Safety Data Sheet . aksci.com.4

  • SAFETY DATA SHEET - (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine . tcichemicals.com. 12

  • Safety Data Sheet: N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) . chemos.de. 5

  • 501713 menthol carboxamide safety data sheet . vigon.com. 10

  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET . fishersci.com. 11

  • SAFETY DATA SHEET - N-Ethyl-p-menthane-3-carboxamide . tcichemicals.com.9

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